Idasanutlin
Description
Properties
IUPAC Name |
4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H29Cl2F2N3O4/c1-30(2,3)14-24-31(15-36,19-10-9-17(32)13-21(19)34)25(18-6-5-7-20(33)26(18)35)27(38-24)28(39)37-22-11-8-16(29(40)41)12-23(22)42-4/h5-13,24-25,27,38H,14H2,1-4H3,(H,37,39)(H,40,41)/t24-,25-,27+,31-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVTXCJFHQKSQQM-LJQIRTBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)CC1C(C(C(N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)C[C@H]1[C@]([C@H]([C@@H](N1)C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F)(C#N)C4=C(C=C(C=C4)Cl)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H29Cl2F2N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001025954 | |
| Record name | 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1229705-06-9 | |
| Record name | Idasanutlin [USAN:INN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1229705069 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Idasanutlin | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB12325 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | 4-((((2R,3S,4R,5S)-3-(3-Chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)-2-pyrrolidinyl)carbonyl)amino)-3-methoxy-benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001025954 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-((2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2- fluorophenyl)-4-cyano-5-neopentylpyrrolidine-2- carboxamido)-3-methoxy-benzoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IDASANUTLIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/QSQ883V35U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Idasanutlin mechanism of action
An In-depth Technical Guide on the Core Mechanism of Action of Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This compound (RG7388) is a potent, selective, second-generation small-molecule inhibitor of the Murine Double Minute 2 (MDM2)-p53 interaction.[1] By disrupting this critical negative regulatory axis, this compound reactivates the tumor suppressor functions of wild-type p53 (TP53), leading to cell cycle arrest, apoptosis, and inhibition of tumor growth.[2] This document provides a detailed technical overview of this compound's mechanism of action, supported by quantitative data, experimental protocols, and pathway visualizations. It is intended for scientific professionals engaged in oncology research and drug development.
Introduction: The p53-MDM2 Axis as a Therapeutic Target
The p53 tumor suppressor protein is a crucial transcription factor that responds to cellular stress, such as DNA damage, by orchestrating a response that includes cell cycle arrest, DNA repair, and apoptosis.[3] In approximately 50% of human cancers, the TP53 gene is mutated, inactivating its protective functions. However, in the remaining cancers that retain wild-type TP53, the p53 protein is often functionally inactivated by other mechanisms.[1]
The primary negative regulator of p53 is MDM2, an E3 ubiquitin ligase.[4] The MDM2-p53 interaction is an autoregulatory feedback loop where p53 activation transcriptionally upregulates MDM2, which in turn binds to p53 and suppresses its activity through three main mechanisms:
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Ubiquitination: MDM2 ubiquitinates p53, targeting it for proteasomal degradation.[4]
-
Transcriptional Inhibition: MDM2 binding to the N-terminal transactivation domain of p53 directly blocks its ability to activate target genes.[5]
-
Nuclear Export: MDM2 facilitates the export of p53 from the nucleus to the cytoplasm, preventing its access to target DNA.[4]
Overexpression or amplification of the MDM2 gene, observed in numerous cancers, leads to excessive p53 suppression, thereby promoting cell survival and proliferation.[1] This makes the disruption of the MDM2-p53 interaction a compelling therapeutic strategy for cancers harboring wild-type TP53.[6] this compound belongs to the "nutlin" class of compounds, which are designed to fit into the hydrophobic pocket on MDM2 where p53 binds, thereby preventing the interaction and liberating p53 from MDM2's negative control.[1]
Core Mechanism of Action of this compound
This compound is a pyrrolidine-based, orally bioavailable small molecule that potently and selectively antagonizes the MDM2-p53 interaction.[7] It was developed to improve upon the potency and pharmacokinetic profile of first-generation nutlins.[1]
The core mechanism involves the following steps:
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Binding to MDM2: this compound mimics the key p53 residues (Phe19, Trp23, and Leu26) that interact with the MDM2 protein.[4] It binds with high affinity to the p53-binding pocket on MDM2.
-
Inhibition of Interaction: This binding physically blocks the interaction between MDM2 and p53.
-
p53 Stabilization and Accumulation: Freed from MDM2-mediated degradation, wild-type p53 protein accumulates in the nucleus of cancer cells.
-
p53 Pathway Activation: The stabilized p53 acts as a transcription factor, activating a cascade of downstream target genes. This leads to p53-dependent cellular outcomes, primarily cell cycle arrest and apoptosis.[7][8]
Preclinical studies consistently show that treatment with this compound leads to a rapid, dose-dependent increase in the expression of p53 and its downstream targets, such as the cell cycle inhibitor p21 (CDKN1A) and pro-apoptotic proteins.[3]
Pharmacodynamics: Cellular and In Vivo Effects
The reactivation of p53 by this compound triggers distinct cellular responses that contribute to its anti-tumor activity.
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Cell Cycle Arrest: A primary outcome of p53 activation is cell cycle arrest, predominantly at the G1 phase.[1][9] This is mediated by the p53 target gene CDKN1A, which encodes the p21 protein, a potent inhibitor of cyclin-dependent kinases (CDKs). Studies in acute myeloid leukemia (AML) and osteosarcoma cell lines show that this compound induces a robust G1 arrest.[1][3]
-
Apoptosis: In many tumor cells, sustained p53 activation leads to programmed cell death (apoptosis).[1] p53 transcriptionally activates pro-apoptotic members of the BCL-2 family, such as BAX and PUMA. The combination of this compound with the BCL-2 inhibitor venetoclax has shown synergistic activity in AML models, suggesting that this compound "primes" cells for apoptosis by increasing pro-apoptotic signals, which are then unleashed by direct BCL-2 inhibition.[9]
-
In Vivo Activity: In preclinical xenograft models of neuroblastoma and AML with wild-type TP53, this compound monotherapy or in combination with other agents leads to significant tumor growth inhibition and increased survival.[9][10] Pharmacodynamic studies in these models confirm on-target activity, showing maximal p53 pathway activation 3-6 hours after treatment.[11][12]
Quantitative Analysis of this compound's Potency and Efficacy
The potency of this compound has been characterized in various biochemical and cellular assays. It is important to note that IC50 and Ki values can vary significantly between different assays and experimental conditions.[13][14]
Table 1: In Vitro Potency of this compound
| Assay Type | Target/System | Value | Reference |
| Biochemical Assay | p53-MDM2 Interaction (HTRF) | IC50: 6 nM | [15] |
| Cellular Antiproliferative | SJSA-1 (Osteosarcoma, TP53-wt) | IC50: 0.01 µM | [15] |
| Cellular Antiproliferative | HCT116 (Colon, TP53-wt) | IC50: 0.01 µM | [15] |
| Cellular Antiproliferative | MOLM-13 (AML, TP53-wt, FLT3-ITD) | IC50: ~0.5 µM (at 24h) | [16] |
| Cellular Antiproliferative | MV4-11 (AML, TP53-wt, FLT3-ITD) | IC50: ~10 µM (at 24h) | [16] |
| Cellular Antiproliferative | OCI-AML2 (AML, TP53-wt, FLT3-wt) | IC50: ~10 µM (at 24h) | [16] |
Table 2: Clinical Efficacy of this compound in Relapsed/Refractory AML (Phase 1/1b)
| Treatment Arm | Patient Population | Composite Response Rate (CR + CRi/MLFS + CRp) | Reference |
| This compound Monotherapy | R/R AML | 7.7% | [17] |
| This compound + Cytarabine | R/R AML (TP53-wt) | 35.6% | [18] |
| Cytarabine Monotherapy | R/R AML (TP53-wt) | 18.9% | [18] |
| CR: Complete Remission; CRi: CR with incomplete hematologic recovery; MLFS: Morphological Leukemia-Free State; CRp: CR with incomplete platelet recovery. Note: The Phase III MIRROS trial of this compound plus cytarabine was terminated for futility as it did not meet its primary endpoint of improving overall survival.[19][20] |
Key Experimental Methodologies
The characterization of this compound's mechanism of action relies on a suite of standardized biochemical and cell-based assays.
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
-
Principle: This biochemical assay quantifies the inhibition of the protein-protein interaction between p53 and MDM2 in a cell-free system.
-
Protocol:
-
Recombinant GST-tagged MDM2 and a biotinylated p53-derived peptide are incubated together in an assay buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 1 mM DTT).[15]
-
Test compounds (like this compound) are added in serial dilutions.
-
After incubation (e.g., 1 hour at 37°C), detection reagents are added: Europium (Eu)-labeled streptavidin (binds biotin-p53) and Allophycocyanin (APC)-labeled anti-GST antibody (binds GST-MDM2).[15]
-
If the p53-MDM2 interaction occurs, the Eu and APC fluorophores are brought into close proximity, allowing for Förster Resonance Energy Transfer (FRET).
-
The HTRF signal is read on a compatible plate reader. A decrease in signal indicates inhibition of the interaction. IC50 values are calculated from the dose-response curve.[15]
-
Western Blotting for Pathway Analysis
-
Principle: This technique is used to detect and quantify changes in protein levels (e.g., p53, MDM2, p21) in cells following treatment.
-
Protocol:
-
Cancer cell lines (e.g., MCF-7, SJSA-1) are treated with various concentrations of this compound or DMSO (vehicle control) for a specified time (e.g., 8 or 24 hours).[3]
-
Cells are lysed, and total protein is quantified using a BCA or Bradford assay.
-
Equal amounts of protein are separated by size via SDS-PAGE and transferred to a nitrocellulose or PVDF membrane.
-
The membrane is blocked (e.g., with 5% non-fat milk or BSA) and then incubated with primary antibodies specific for the target proteins (p53, MDM2, p21) and a loading control (e.g., GAPDH, β-actin).
-
The membrane is washed and incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged. Band intensity is quantified using densitometry software.
-
Cell Viability (MTT) Assay
-
Principle: Measures the metabolic activity of cells as an indicator of cell viability and proliferation to determine the cytotoxic or cytostatic effects of a compound.
-
Protocol:
-
Cells are seeded in 96-well plates and allowed to adhere overnight.
-
Cells are treated with a range of concentrations of this compound for a defined period (e.g., 72 hours).[11]
-
MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well and incubated (e.g., 4 hours), allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
The formazan crystals are solubilized with a solvent (e.g., DMSO or isopropanol).
-
The absorbance is measured on a microplate reader at a specific wavelength (e.g., 570 nm).
-
Results are expressed as a percentage of the viability of control-treated cells, and IC50 values are calculated.
-
Flow Cytometry for Cell Cycle and Apoptosis Analysis
-
Principle: Allows for the high-throughput analysis of individual cells to determine cell cycle distribution and the proportion of apoptotic cells.
-
Protocol (Cell Cycle):
-
Cells are treated with this compound for a set time (e.g., 24 hours).[3]
-
Cells are harvested, fixed (e.g., with cold 70% ethanol), and stained with a DNA-intercalating dye like Propidium Iodide (PI) in the presence of RNase.
-
The DNA content of individual cells is measured by flow cytometry. The resulting histogram allows for the quantification of cells in G0/G1, S, and G2/M phases.
-
-
Protocol (Apoptosis):
-
Cells are treated as above.
-
Cells are harvested and stained with FITC-conjugated Annexin V and a viability dye like 7-Aminoactinomycin D (7-AAD) or PI.[3]
-
Annexin V binds to phosphatidylserine on the outer leaflet of the cell membrane of early apoptotic cells. 7-AAD/PI enters late apoptotic or necrotic cells with compromised membranes.
-
Analysis by flow cytometry allows for the differentiation of viable, early apoptotic, and late apoptotic/necrotic cell populations.
-
Visualizations: Pathways and Workflows
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Targeting the MDM2-p53 Interaction for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Case Study: Discovery of Inhibitors of the MDM2–p53 Protein-Protein Interaction | Springer Nature Experiments [experiments.springernature.com]
- 7. e3s-conferences.org [e3s-conferences.org]
- 8. researchgate.net [researchgate.net]
- 9. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Combining IC50 or Ki Values from Different Sources Is a Source of Significant Noise - PMC [pmc.ncbi.nlm.nih.gov]
- 14. chemrxiv.org [chemrxiv.org]
- 15. selleckchem.com [selleckchem.com]
- 16. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Phase 1 study of the MDM2 antagonist RO6839921 in patients with acute myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. pharmacoj.com [pharmacoj.com]
- 19. ClinicalTrials.gov [clinicaltrials.gov]
- 20. bionews.com [bionews.com]
A comprehensive overview for researchers, scientists, and drug development professionals
An In-depth Technical Guide to the Discovery and Synthesis of Idasanutlin
Introduction
This compound (RG7388) is a potent and selective, orally available small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1][2] It represents a second-generation compound in the "nutlin" class of MDM2 inhibitors, developed to improve upon the potency and pharmacokinetic profile of earlier iterations.[3] this compound functions by inhibiting the interaction between MDM2 and the tumor suppressor protein p53, leading to the reactivation of p53's transcriptional activity and subsequent induction of apoptosis in cancer cells with wild-type p53.[1][4] This document provides a detailed technical overview of the discovery, synthesis, mechanism of action, and key experimental data related to this compound.
Discovery and Development
The discovery of this compound stems from the pioneering work on "nutlins," the first small-molecule inhibitors that target the MDM2-p53 interaction, discovered by Vassilev et al. in 2004.[3] These initial compounds demonstrated the therapeutic potential of reactivating p53 by inhibiting its primary negative regulator, MDM2.[3] this compound was developed to enhance the stereochemical and conformational properties of the earlier spirooxindole series of MDM2 inhibitors.[3] The introduction of a cyanopyrrolidine core was intended to provide greater flexibility, leading to improved potency, selectivity, and a better pharmacokinetic profile compared to its predecessors like RG7112.[3]
Mechanism of Action: The p53-MDM2 Signaling Pathway
Under normal cellular conditions, the tumor suppressor protein p53 is kept at low levels by MDM2, which acts as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[5] In many cancers with wild-type p53, MDM2 is overexpressed, effectively inactivating the p53 pathway and promoting cell proliferation and survival.[1][2]
This compound binds to MDM2 in the p53-binding pocket, blocking the protein-protein interaction.[1][4] This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 in the nucleus.[1][4] The stabilized p53 can then activate the transcription of its target genes, which are involved in cell cycle arrest (e.g., p21), DNA repair, and apoptosis (e.g., BAX).[6][7] This ultimately leads to the selective death of cancer cells.
References
- 1. Facebook [cancer.gov]
- 2. This compound - My Cancer Genome [mycancergenome.org]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
The Preclinical Pharmacokinetic Profile of Idasanutlin: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the preclinical pharmacokinetics of idasanutlin, a potent and selective second-generation small-molecule inhibitor of the p53-MDM2 interaction.[1][2] Understanding the absorption, distribution, metabolism, and excretion (ADME) of this compound in preclinical models is crucial for its continued development and for optimizing its therapeutic application in oncology.[3][4]
Introduction to this compound and its Mechanism of Action
This compound (RG7388) is an orally available antagonist of the Mouse Double Minute 2 (MDM2) protein.[5] In many cancers with wild-type TP53, the tumor suppressor protein p53 is inactivated by overexpression of MDM2, which targets p53 for degradation.[5][6][7] this compound binds to MDM2, blocking the MDM2-p53 interaction and thereby preventing the degradation of p53.[5] This leads to the reactivation of the p53 pathway, resulting in cell cycle arrest and apoptosis in tumor cells.[8][9][10] As a second-generation MDM2 inhibitor, this compound was developed to have improved potency, selectivity, and pharmacokinetic properties compared to earlier compounds.[1][11]
Signaling Pathway of this compound
The mechanism of action of this compound is centered on the reactivation of the p53 tumor suppressor pathway. The following diagram illustrates this process.
Caption: this compound's mechanism of action via inhibition of MDM2-p53 interaction.
Preclinical Pharmacokinetic Data
The following tables summarize the available quantitative pharmacokinetic data for this compound and its intravenous prodrug, RO6839921, in preclinical models.
Table 1: Pharmacokinetics of Active this compound in Plasma and Tumors of SHSY5Y-Luc Orthotopic Tumor-Bearing Mice Following a Single Intravenous Dose of RO6839921 (equivalent to 100 mg/kg of active this compound)[12]
| Parameter | Plasma | Tumor |
| Cmax | 133 ± 7 µg/mL | 18.2 ± 2.3 µg/mL |
| Tmax | 1 h | 3 h |
| Concentration at 24h | 0.1 ± 0.04 µg/mL | 0.16 ± 0.1 µg/mL |
| Half-life (t1/2) | 3.2 ± 0.5 h | - |
Data are presented as mean ± standard deviation.
Absorption, Distribution, Metabolism, and Excretion (ADME) Profile
Absorption
This compound is designed for oral administration.[5] While specific preclinical oral bioavailability data is limited in the provided search results, a clinical study in patients with solid tumors determined the absolute bioavailability to be moderate at 40.1%.[12][13]
Distribution
This compound exhibits high protein binding.[8] The volume of distribution in humans is moderate.[12] In a preclinical mouse model, after intravenous administration of its prodrug, this compound distributed to tumor tissue, reaching peak concentrations at 3 hours.[14]
Metabolism
The metabolism of this compound is primarily mediated by cytochrome P450 enzymes CYP3A4 and CYP2C8, as well as UDP-glucuronosyltransferase 1A3 (UGT1A3).[8][15] The major circulating metabolite is M4.[8] Some direct biliary excretion of the parent drug also contributes to its overall clearance.[15]
Excretion
Following oral administration in humans, the excretion of this compound-related compounds is primarily through the fecal route, accounting for 91.5% of the administered dose.[12] A negligible amount is recovered in the urine.[12] This suggests that renal impairment is unlikely to significantly affect the exposure to this compound.[12]
Experimental Protocols
Detailed experimental protocols are essential for the replication and interpretation of pharmacokinetic studies. Below are outlines of key experimental methodologies.
In Vivo Pharmacokinetic Study in Mice[12]
-
Animal Model: SHSY5Y-Luc orthotopic tumor-bearing mice.
-
Drug Formulation and Administration: RO6839921, an intravenous prodrug of this compound, was administered as a single intravenous dose equivalent to 100 mg/kg of active this compound.
-
Sample Collection:
-
Plasma samples were collected at 15 minutes, 30 minutes, 1 hour, 3 hours, 6 hours, and 24 hours post-treatment.
-
Tumor samples were harvested at 3, 6, and 24 hours post-treatment.
-
-
Analytical Method: The concentration of active this compound in plasma and tumor homogenates was determined using liquid chromatography-mass spectrometry (LC-MS).
General Preclinical Pharmacokinetic Study Workflow
A typical workflow for a preclinical pharmacokinetic study is depicted in the following diagram. This process is iterative and essential for characterizing the ADME properties of a new chemical entity like this compound.[3][16]
Caption: A generalized workflow for preclinical pharmacokinetic studies.
Conclusion
The preclinical pharmacokinetic studies of this compound have provided valuable insights into its ADME properties. The intravenous prodrug, RO6839921, effectively delivers active this compound to both plasma and tumor tissue in a mouse model.[14] The metabolism is well-characterized, involving major CYP and UGT enzymes, and the primary route of excretion is fecal. While the available quantitative data from preclinical models is somewhat limited, it lays the groundwork for further investigation and supports the continued clinical development of this compound as a promising therapy for cancers with wild-type TP53. Further studies in different preclinical species and with various dosing regimens will be instrumental in refining our understanding of its pharmacokinetic profile and its translation to clinical practice.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MDM2-mediated suppression of p53 with this compound: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. What is a typical workflow in preclinical pharmacokinetics? [synapse.patsnap.com]
- 4. prisysbiotech.com [prisysbiotech.com]
- 5. This compound - My Cancer Genome [mycancergenome.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 10. e3s-conferences.org [e3s-conferences.org]
- 11. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A single-center, open-label study investigating the excretion balance, pharmacokinetics, metabolism, and absolute bioavailability of a single oral dose of [14C]-labeled this compound and an intravenous tracer dose of [13C]-labeled this compound in a single cohort of patients with solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. admescope.com [admescope.com]
Idasanutlin: A Technical Guide to its Chemical Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (also known as RG7388 and RO5503781) is a potent and selective, orally bioavailable small molecule antagonist of the Mouse Double Minute 2 (MDM2) protein.[1] By disrupting the interaction between MDM2 and the tumor suppressor protein p53, this compound reactivates the p53 signaling pathway, leading to cell cycle arrest and apoptosis in cancer cells with wild-type TP53. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, mechanism of action, and key experimental methodologies used to characterize this compound.
Chemical Structure and Properties
This compound is a complex small molecule with the IUPAC name 4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid.[1] Its structure is characterized by a central pyrrolidine ring with multiple chiral centers, contributing to its high specificity and potency.
Table 1: Chemical Identifiers of this compound
| Identifier | Value |
| IUPAC Name | 4-[[(2R,3S,4R,5S)-3-(3-chloro-2-fluorophenyl)-4-(4-chloro-2-fluorophenyl)-4-cyano-5-(2,2-dimethylpropyl)pyrrolidine-2-carbonyl]amino]-3-methoxybenzoic acid[1] |
| CAS Number | 1229705-06-9[1] |
| Molecular Formula | C₃₁H₂₉Cl₂F₂N₃O₄[1] |
| SMILES | CC(C)(C)C[C@H]1--INVALID-LINK--C(=O)NC2=C(C=C(C=C2)C(=O)O)OC)C3=C(C(=CC=C3)Cl)F">C@@(C#N)C4=C(C=C(C=C4)Cl)F[1] |
Table 2: Physicochemical Properties of this compound
| Property | Value |
| Molecular Weight | 616.48 g/mol [2] |
| Appearance | Solid powder |
| Solubility | DMSO: 100 mg/mL, Ethanol: 8 mg/mL, Water: < 1 mg/mL[3] |
| Storage Temperature | -20°C[3] |
Mechanism of Action: The p53 Signaling Pathway
This compound's primary mechanism of action is the inhibition of the MDM2-p53 interaction. In normal, unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. In many cancers with wild-type TP53, MDM2 is overexpressed, leading to excessive p53 degradation and allowing cancer cells to evade apoptosis.
This compound competitively binds to the p53-binding pocket of MDM2, preventing the interaction between the two proteins.[1] This inhibition stabilizes p53, leading to its accumulation in the nucleus. Activated p53 then acts as a transcription factor, inducing the expression of target genes such as CDKN1A (encoding p21) and pro-apoptotic genes like BAX and PUMA. The induction of p21 leads to cell cycle arrest, primarily at the G1 phase, while the activation of pro-apoptotic proteins initiates the intrinsic apoptotic cascade.
Caption: The p53 signaling pathway and the mechanism of action of this compound.
Experimental Protocols
MDM2-p53 Binding Assay (Homogeneous Time-Resolved Fluorescence - HTRF)
This assay quantitatively measures the ability of this compound to disrupt the interaction between MDM2 and a p53-derived peptide.
Methodology:
-
Reagents:
-
GST-tagged recombinant human MDM2 protein.
-
Biotinylated p53 peptide.
-
Europium cryptate-labeled anti-GST antibody (donor fluorophore).
-
Streptavidin-XL665 (acceptor fluorophore).
-
Assay buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 0.1 mg/mL BSA).
-
This compound stock solution in DMSO.
-
-
Procedure:
-
Prepare a serial dilution of this compound in assay buffer.
-
In a 384-well low-volume white plate, add GST-MDM2 and the biotinylated p53 peptide.
-
Add the this compound dilutions or DMSO (vehicle control) to the wells.
-
Incubate for 60 minutes at room temperature.
-
Add the HTRF detection reagents (anti-GST-Europium and Streptavidin-XL665).
-
Incubate for 60 minutes at room temperature in the dark.
-
Read the plate on an HTRF-compatible reader, measuring emission at 620 nm (Europium) and 665 nm (XL665).
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Plot the HTRF ratio against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits 50% of the MDM2-p53 interaction. This compound has a reported IC₅₀ of 6 nM in this assay.[4]
-
Caption: Workflow for the MDM2-p53 HTRF binding assay.
Cell Viability Assay (e.g., CellTiter-Glo®)
This assay measures the effect of this compound on the proliferation and viability of cancer cells.
Methodology:
-
Cell Culture:
-
Culture cancer cells with wild-type TP53 (e.g., SJSA-1, MCF-7) in appropriate media.
-
-
Procedure:
-
Seed cells in a 96-well opaque-walled plate and allow them to adhere overnight.
-
Treat the cells with a serial dilution of this compound or DMSO (vehicle control).
-
Incubate for 72 hours.
-
Equilibrate the plate to room temperature.
-
Add CellTiter-Glo® reagent to each well.
-
Mix on an orbital shaker for 2 minutes to induce cell lysis.
-
Incubate at room temperature for 10 minutes to stabilize the luminescent signal.
-
Measure luminescence using a plate reader.
-
-
Data Analysis:
-
Normalize the luminescence readings to the vehicle control.
-
Plot the percentage of cell viability against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value, which is the concentration of this compound that inhibits cell growth by 50%.
-
Western Blot Analysis of p53 and p21
This technique is used to confirm the on-target effect of this compound by detecting the accumulation of p53 and its downstream target, p21.
Methodology:
-
Cell Treatment and Lysis:
-
Treat cancer cells with this compound or DMSO for various time points (e.g., 8, 24 hours).
-
Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA assay.
-
-
SDS-PAGE and Transfer:
-
Separate equal amounts of protein on an SDS-polyacrylamide gel.
-
Transfer the separated proteins to a PVDF membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Wash the membrane again and detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
-
Data Analysis:
-
Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
-
Conclusion
This compound is a well-characterized MDM2 antagonist with a clear mechanism of action involving the reactivation of the p53 tumor suppressor pathway. Its chemical and physical properties have been defined, and robust experimental protocols are available to assess its biological activity. The data presented in this technical guide provide a solid foundation for researchers and drug development professionals working with this promising anti-cancer agent. Further investigation into its clinical efficacy and potential combination therapies is ongoing.
References
- 1. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Photoactivation of MDM2 Inhibitors: Controlling Protein–Protein Interaction with Light - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Idasanutlin and p53 Pathway Activation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of idasanutlin (RG7388), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction. It is designed for researchers, scientists, and drug development professionals investigating novel cancer therapeutics targeting the p53 pathway. This document details the mechanism of action of this compound, summarizes key preclinical and clinical data, outlines detailed experimental protocols for its evaluation, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The p53 Tumor Suppressor and the Rationale for MDM2 Inhibition
The tumor suppressor protein p53, often termed the "guardian of the genome," plays a pivotal role in maintaining cellular and genetic stability.[1][2] In response to cellular stress signals such as DNA damage, oncogene activation, or hypoxia, p53 is activated and orchestrates a variety of cellular responses, including cell cycle arrest, apoptosis, and DNA repair.[1][3] The inactivation of the p53 pathway is a near-universal feature of human cancers, occurring in approximately 50% of cases through direct mutation of the TP53 gene.[1][4] In many other cancers that retain wild-type TP53, the p53 protein is functionally inactivated by its primary negative regulator, the E3 ubiquitin ligase Murine Double Minute 2 (MDM2).[4]
MDM2 binds to the N-terminal transactivation domain of p53, leading to its ubiquitination and subsequent proteasomal degradation. This interaction is a critical cellular homeostatic mechanism, forming a negative feedback loop where p53 transcriptionally upregulates MDM2, which in turn suppresses p53 activity.[4] In numerous malignancies, amplification of the MDM2 gene or overexpression of the MDM2 protein leads to excessive p53 degradation, effectively abrogating its tumor-suppressive functions and promoting cancer cell survival and proliferation.[4][5] This dependency on MDM2 for p53 inactivation presents a compelling therapeutic target.
The development of small-molecule inhibitors that disrupt the MDM2-p53 interaction is a promising strategy to reactivate endogenous wild-type p53 in cancer cells. By preventing MDM2 from binding to p53, these inhibitors stabilize p53, leading to the activation of downstream p53 target genes and the restoration of its tumor-suppressive functions, ultimately inducing cell cycle arrest or apoptosis in cancer cells.[5]
This compound (RG7388): A Potent and Selective MDM2 Antagonist
This compound, also known as RG7388, is a second-generation, orally available, small-molecule antagonist of MDM2.[4] It was developed to improve upon the potency and pharmacokinetic properties of earlier MDM2 inhibitors like nutlin-3a.[4] this compound binds to the p53-binding pocket of MDM2 with high affinity and selectivity, thereby disrupting the MDM2-p53 interaction.[6][7] This leads to the stabilization and accumulation of p53, resulting in the transcriptional activation of p53 target genes, such as CDKN1A (encoding p21), which mediates cell cycle arrest, and pro-apoptotic genes like PUMA and BAX.[3][8]
Mechanism of Action
The core mechanism of this compound is the reactivation of the p53 signaling pathway in cancer cells with wild-type TP53. By inhibiting the MDM2-p53 interaction, this compound triggers a cascade of events that collectively suppress tumor growth.
References
- 1. medicine.tulane.edu [medicine.tulane.edu]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 5. pubcompare.ai [pubcompare.ai]
- 6. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 7. Inhibition of p53 DNA Binding Function by the MDM2 Protein Acidic Domain - PMC [pmc.ncbi.nlm.nih.gov]
- 8. DNA Content for Cell Cycle Analysis of Fixed Cells With Propidium Iodide - Flow Cytometry Core Facility [med.virginia.edu]
Idasanutlin's Impact on Cell Cycle Arrest: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective small-molecule antagonist of the Mouse Double Minute 2 (MDM2) protein, a key negative regulator of the p53 tumor suppressor.[1][2] In many cancers with wild-type p53, MDM2 is overexpressed, leading to the targeted degradation of p53 and allowing cancer cells to proliferate unchecked.[3] this compound disrupts the MDM2-p53 interaction, thereby stabilizing and activating p53.[4] This activation triggers a cascade of downstream events, most notably cell cycle arrest and, in some cases, apoptosis, making this compound a promising therapeutic agent in oncology.[2] This technical guide provides an in-depth analysis of this compound's effect on cell cycle arrest, detailing the underlying molecular mechanisms, quantitative data from key studies, and the experimental protocols used to elucidate these effects.
Core Mechanism of Action: The MDM2-p53 Axis
The tumor suppressor protein p53 plays a crucial role in maintaining genomic stability by orchestrating cellular responses to various stress signals, including DNA damage.[3] A primary mechanism of p53 regulation is its interaction with MDM2, an E3 ubiquitin ligase that targets p53 for proteasomal degradation.[5] this compound binds to the p53-binding pocket of MDM2, preventing this interaction.[5] The resulting stabilization and accumulation of p53 in the nucleus allows it to function as a transcription factor, upregulating the expression of its target genes.[1][4]
One of the most critical p53 target genes in the context of cell cycle control is CDKN1A, which encodes the cyclin-dependent kinase inhibitor 1, also known as p21.[6] The p21 protein is a potent inhibitor of cyclin-dependent kinases (CDKs), particularly CDK2 and CDK1. By inhibiting these kinases, p21 effectively halts the cell cycle at the G1/S and G2/M checkpoints, preventing DNA replication and cell division.[7]
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits MDM2, leading to p53 stabilization and p21-mediated cell cycle arrest.
Quantitative Effects on Cell Cycle Distribution
Treatment of p53 wild-type cancer cells with this compound results in a significant accumulation of cells in the G1 phase of the cell cycle. This effect is dose-dependent, with higher concentrations of the drug leading to a more pronounced G1 arrest.[6] The tables below summarize quantitative data from studies on various cancer cell lines.
Table 1: Effect of this compound on Cell Cycle Distribution in Osteosarcoma and Breast Cancer Cell Lines
| Cell Line | Treatment (24h) | % G0/G1 | % S | % G2/M | Reference |
| MCF-7 | DMSO (Control) | 55.2 | 30.1 | 14.7 | [6] |
| This compound (0.05 µM) | 85.1 | 8.9 | 6.0 | [6] | |
| This compound (0.5 µM) | 90.3 | 5.2 | 4.5 | [6] | |
| This compound (5 µM) | 92.5 | 3.1 | 4.4 | [6] | |
| U-2 OS | DMSO (Control) | 60.3 | 25.4 | 14.3 | [6] |
| This compound (0.05 µM) | 82.4 | 10.5 | 7.1 | [6] | |
| This compound (0.5 µM) | 88.7 | 6.8 | 4.5 | [6] | |
| This compound (5 µM) | 91.2 | 4.3 | 4.5 | [6] | |
| SJSA-1 | DMSO (Control) | 48.9 | 35.7 | 15.4 | [6] |
| This compound (0.05 µM) | 79.8 | 12.1 | 8.1 | [6] | |
| This compound (0.5 µM) | 85.6 | 8.3 | 6.1 | [6] | |
| This compound (5 µM) | 89.3 | 5.4 | 5.3 | [6] |
Table 2: Protein Expression Changes Following this compound Treatment
| Cell Line | Treatment | p53 Expression | p21 Expression | Reference |
| MCF-7 | This compound (0.05 µM) | Strong Increase | Potent Increase | [6] |
| U-2 OS | This compound (0.05 µM) | Strong Increase | Potent Increase | [6] |
| SJSA-1 | This compound (0.05 µM) | Strong Increase | Potent Increase | [6] |
| OCI-AML2 | This compound | ~50% Increase | Not Quantified | [7] |
Experimental Protocols
Cell Culture and Drug Treatment
Cancer cell lines (e.g., MCF-7, U-2 OS, SJSA-1) are cultured in appropriate media (e.g., DMEM supplemented with 10% fetal bovine serum and antibiotics) at 37°C in a humidified atmosphere with 5% CO2. For experiments, cells are seeded at a predetermined density and allowed to attach overnight. This compound, dissolved in DMSO, is then added to the culture medium at the desired final concentrations. A DMSO-only control is run in parallel.
Western Blotting for p53 and p21
Objective: To qualitatively and semi-quantitatively assess the expression levels of p53 and p21 proteins following this compound treatment.
Protocol:
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a BCA protein assay.
-
SDS-PAGE: Equal amounts of protein (typically 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: The membrane is blocked for 1 hour at room temperature in a blocking solution (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with 0.1% Tween 20 - TBST).
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies specific for p53 (e.g., 1:200 dilution) and p21 (e.g., 1:1000 dilution).[6] A loading control antibody (e.g., GAPDH or β-actin) is also used.
-
Washing: The membrane is washed three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: The membrane is incubated for 1 hour at room temperature with a horseradish peroxidase (HRP)-conjugated secondary antibody corresponding to the primary antibody species.
-
Detection: After further washing, the protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
Flow Cytometry for Cell Cycle Analysis
Objective: To quantitatively determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).
Protocol:
-
Cell Harvesting: Both adherent and floating cells are collected, washed with PBS, and counted.
-
Fixation: Cells are resuspended in PBS and fixed by adding ice-cold 70% ethanol dropwise while vortexing to prevent clumping.[8] Fixation is typically carried out for at least 2 hours at -20°C.[8]
-
Washing: The fixed cells are washed with PBS to remove the ethanol.
-
Staining: The cell pellet is resuspended in a staining solution containing a DNA-binding fluorescent dye, such as propidium iodide (PI), and RNase A to prevent staining of double-stranded RNA.[9]
-
Incubation: The cells are incubated in the staining solution for at least 30 minutes at room temperature in the dark.
-
Data Acquisition: The DNA content of the stained cells is analyzed using a flow cytometer. The fluorescence intensity of the DNA-binding dye is directly proportional to the amount of DNA in each cell.
-
Data Analysis: The resulting data is analyzed using appropriate software to generate a histogram of cell count versus fluorescence intensity. This allows for the deconvolution of the cell population into G0/G1, S, and G2/M phases.
Caption: Experimental workflow for assessing this compound's effect on cell cycle and protein expression.
Logical Framework for this compound's Effect
The induction of cell cycle arrest by this compound is a logical consequence of its mechanism of action in p53 wild-type cells. The following diagram illustrates the logical flow from drug administration to the observed cellular outcome.
Caption: Logical progression from this compound administration to G1 cell cycle arrest.
Conclusion
This compound effectively induces cell cycle arrest, primarily at the G1 phase, in p53 wild-type cancer cells. This is a direct consequence of its ability to inhibit the MDM2-p53 interaction, leading to the stabilization of p53 and the subsequent upregulation of the CDK inhibitor p21. The quantitative data from multiple cell lines consistently demonstrate a dose-dependent increase in the G1 population and a corresponding decrease in the S and G2/M populations. The experimental protocols of Western blotting and flow cytometry are crucial for elucidating and quantifying these effects. This in-depth understanding of this compound's impact on the cell cycle is vital for its continued development and clinical application as a targeted anti-cancer therapeutic. While this compound has shown promise, it is important to note that prolonged treatment can lead to the emergence of p53-mutated resistant cells.[3] Furthermore, the induction of apoptosis versus cell cycle arrest can be cell-line dependent.[6]
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Cellular p53 Inhibitor MDM2 and the Growth Factor Receptor FLT3 as Biomarkers for Treatment Responses to the MDM2-Inhibitor this compound and the MEK1 Inhibitor Cobimetinib in Acute Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cancer.wisc.edu [cancer.wisc.edu]
Methodological & Application
Application Notes and Protocols for In Vitro Assays with Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 protein-protein interaction.[1][2] By binding to MDM2, this compound blocks the negative regulation of p53, leading to the reactivation of the p53 pathway in cancer cells with wild-type TP53.[1][2] This activation of p53 can induce cell cycle arrest, apoptosis, and senescence, making this compound a promising therapeutic agent in various cancers.[3][4] These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound.
Mechanism of Action: The MDM2-p53 Pathway
Murine double minute 2 (MDM2) is a crucial negative regulator of the p53 tumor suppressor.[1] MDM2 functions as an E3 ubiquitin ligase, targeting p53 for proteasomal degradation.[1] It also directly binds to p53, inhibiting its transcriptional activity.[1] In many cancers, MDM2 is overexpressed, leading to the suppression of p53's tumor-suppressive functions.[1] this compound mimics the binding of p53 to MDM2, thereby disrupting their interaction and liberating p53 from MDM2-mediated inhibition.[5]
Caption: this compound blocks the MDM2-p53 interaction, leading to p53 activation.
Quantitative Data Summary
The following tables summarize the in vitro efficacy of this compound across various cancer cell lines.
Table 1: IC50 Values of this compound in Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (nM) | Assay Type | Reference |
| SJSA1 | Osteosarcoma | Wild-type | 10 | MTT Assay | [6] |
| HCT116 | Colon Cancer | Wild-type | 10 | MTT Assay | [6] |
| MV4-11 | Acute Myeloid Leukemia | Wild-type | 55 | CellTiter-Glo | [7] |
| MOLM-13 | Acute Myeloid Leukemia | Wild-type | 35 | CellTiter-Glo | [7] |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-type | N/A (Resistant) | CellTiter-Glo | [7] |
| HL-60 | Promyelocytic Leukemia | Mutant | >2000 | CellTiter-Glo | [7] |
N/A: Not Applicable
Experimental Protocols
A general workflow for in vitro testing of this compound is depicted below.
Caption: A typical workflow for evaluating this compound in vitro.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol determines the concentration of this compound that inhibits cell growth by 50% (IC50).
Materials:
-
p53 wild-type cancer cell lines (e.g., HCT116, SJSA1)
-
Complete growth medium (e.g., RPMI 1640 with 10% FBS)
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[8] Incubate for 24 hours at 37°C in a 5% CO2 incubator.[8]
-
Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO.[6] Perform serial dilutions in complete growth medium to obtain the desired final concentrations (e.g., 0.1 nM to 10 µM).
-
Treatment: Remove the medium from the wells and add 100 µL of medium containing various concentrations of this compound. Include a vehicle control (DMSO) and a blank (medium only).
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.[9]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing for the formation of formazan crystals.[10]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization buffer to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC50 value by plotting a dose-response curve using appropriate software (e.g., GraphPad Prism).[6]
Protocol 2: Apoptosis Assay (Annexin V/Propidium Iodide Staining)
This flow cytometry-based assay quantifies the induction of apoptosis by this compound.
Materials:
-
p53 wild-type cancer cell lines
-
6-well plates
-
This compound
-
Annexin V-FITC Apoptosis Detection Kit
-
Binding Buffer
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed 1 x 10^6 cells per well in 6-well plates and allow them to adhere overnight.[10] Treat the cells with this compound at concentrations around the IC50 value for 24 to 48 hours.[11]
-
Cell Harvesting: Harvest the cells (including floating cells in the medium) by trypsinization and centrifugation.
-
Washing: Wash the cells twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer. Add Annexin V-FITC and PI according to the manufacturer's protocol.[12]
-
Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[12]
-
Flow Cytometry: Analyze the cells by flow cytometry within one hour. Annexin V-positive, PI-negative cells are considered early apoptotic, while Annexin V-positive, PI-positive cells are in late apoptosis or necrosis.[12]
Protocol 3: Western Blot Analysis for p53 Pathway Proteins
This protocol assesses the effect of this compound on the protein levels of p53 and its downstream targets.
Materials:
-
p53 wild-type cancer cell lines
-
6-well plates
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (anti-p53, anti-MDM2, anti-p21, anti-loading control e.g., GAPDH or α-tubulin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescence substrate
-
Imaging system
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and treat with this compound for 6 to 24 hours.[11][13]
-
Cell Lysis: Wash the cells with cold PBS and lyse them with lysis buffer.[14]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein (20-40 µg) on an SDS-PAGE gel and transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with primary antibodies overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using a chemiluminescence substrate and an imaging system.[13]
Troubleshooting and Interpretation
-
High IC50 values: May indicate resistance, p53 mutation, or issues with the compound's stability or potency. Confirm the p53 status of the cell line.
-
No change in p53 levels: Ensure the cell line has wild-type p53. Check the concentration and incubation time of this compound.
-
Inconsistent results: Maintain consistent cell passage numbers and ensure proper handling and storage of this compound.
By following these detailed protocols, researchers can effectively evaluate the in vitro activity of this compound and further investigate its potential as a targeted cancer therapeutic.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Targeting MDM2-mediated suppression of p53 with this compound: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. selleckchem.com [selleckchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jrmds.in [jrmds.in]
- 9. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journal.waocp.org [journal.waocp.org]
- 13. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 14. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols for Idasanutlin in In Vivo Mouse Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo use of Idasanutlin (also known as RG7388 or RO5503781), a potent and selective small-molecule inhibitor of the MDM2-p53 interaction, in preclinical mouse models. The following protocols and data are intended to guide researchers in designing and executing experiments to evaluate the efficacy and pharmacodynamics of this compound in various cancer models.
Mechanism of Action: p53 Activation
This compound functions by disrupting the interaction between MDM2 and the tumor suppressor protein p53.[1][2] In many cancer cells with wild-type TP53, MDM2 is overexpressed, leading to the ubiquitination and subsequent proteasomal degradation of p53, thereby abrogating its tumor-suppressive functions. By binding to MDM2 in the p53-binding pocket, this compound prevents this interaction, leading to the stabilization and activation of p53.[1] Activated p53 can then induce cell cycle arrest, apoptosis, and senescence in tumor cells.[2][3][4]
Caption: this compound's mechanism of action in the p53 signaling pathway.
Quantitative Data Summary
The following tables summarize the dosages and administration routes of this compound used in various in vivo mouse models as reported in preclinical studies.
Table 1: Oral Administration of this compound in Mouse Models
| Cancer Type | Mouse Strain | Cell Line | Dosage (mg/kg) | Dosing Schedule | Vehicle/Formulation | Key Findings |
| Neuroblastoma | Nude | SH-SY5Y/luc | 75 | Daily, 6x/week for 3 weeks | Hydroxypropylcellulose/Tween-80 | Significant reduction in tumor weight.[5][6] |
| Neuroblastoma | Nude | SMS-KCNR/luc | 75 | Daily, 5x/week for 2 weeks | Hydroxypropylcellulose/Tween-80 | Drastically lower tumor weights compared to single agents.[5] |
| Neuroblastoma | NMRI nu/nu | KCNR | 25 | Daily for 3 weeks | 2% Klucel LF/0.1% Tween 80/0.09% methyl paraben/0.01% propyl paraben | Significant tumor growth inhibition; superior efficacy in combination with venetoclax.[7][8][9] |
| Neuroblastoma | NMRI nu/nu | KP-N-YN | 25 | Daily for 3 weeks | 2% Klucel LF/0.1% Tween 80/0.09% methyl paraben/0.01% propyl paraben | Significant tumor growth inhibition.[7][8] |
| Acute Myeloid Leukemia (AML) | NOD/SCID | MV4-11 (orthotopic) | 30 | Daily for 21 days | Not specified | Increased median survival.[4] |
| Acute Myeloid Leukemia (AML) | NOD/SCID | MOLM-13 (orthotopic) | 30 | Daily for 21 days | Not specified | Superior median survival in combination with venetoclax.[4] |
| Osteosarcoma | Not Specified | SJSA-1 | 25 | Not Specified | Not Specified | Tumor growth inhibition and regression.[10] |
| Osteosarcoma | Not Specified | SJSA-1 | ~50 | Daily | Not Specified | Induction of apoptosis and antiproliferation.[10] |
Table 2: Intravenous Administration of this compound (as prodrug RO6839921) in Mouse Models
| Cancer Type | Mouse Strain | Cell Line | Dosage (mg/kg active this compound) | Dosing Schedule | Formulation | Key Findings |
| Neuroblastoma | Not Specified | SHSY5Y-Luc (orthotopic) | 100 | Single dose | Reconstituted in water | Peak plasma levels at 1 hour; maximal p53 pathway activation at 3-6 hours.[11][12] |
| Neuroblastoma | Not Specified | NB1691-Luc (orthotopic) | 100 | Not Specified | Reconstituted in water | Greater tumor growth inhibition in combination with temozolomide.[11][12] |
Experimental Protocols
Protocol 1: Oral Administration of this compound in a Neuroblastoma Xenograft Model
This protocol is based on studies using oral gavage for this compound administration in neuroblastoma mouse models.[5][7][8]
1. Animal Model:
- Species: Mouse
- Strain: Athymic Nude (nu/nu) or NMRI nu/nu mice, female, 6-15 weeks old.
- Housing: Maintained in a pathogen-free environment with standard chow and water ad libitum.
2. Cell Culture and Tumor Implantation:
- Cell Lines: Human neuroblastoma cell lines such as SH-SY5Y, SMS-KCNR, or KCNR.
- Culture Conditions: Culture cells in appropriate media (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin) at 37°C in a humidified atmosphere with 5% CO2.
- Implantation:
- For subcutaneous xenografts, harvest cells during the exponential growth phase and resuspend in a 1:1 mixture of PBS and Matrigel.
- Inject 5 x 10^6 cells in a volume of 100-200 µL subcutaneously into the flank of each mouse.
- For orthotopic models, inject cells into the adrenal gland.
- Tumor Growth Monitoring: Monitor tumor growth by caliper measurements or bioluminescence imaging. Randomize mice into treatment groups when tumors reach a predetermined size (e.g., 100-200 mm³).
3. This compound Formulation and Administration:
- Formulation 1: Dissolve this compound in a vehicle of hydroxypropylcellulose and Tween-80.[5]
- Formulation 2: Formulate this compound in 2% Klucel LF, 0.1% Tween 80, 0.09% methyl paraben, and 0.01% propyl paraben in sterile water.[9]
- Dosage: Prepare dosing solutions to administer 25-75 mg/kg body weight.
- Administration: Administer the formulated this compound daily via oral gavage.
4. Efficacy Assessment:
- Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume using the formula: (length x width²) / 2.
- Body Weight: Monitor the body weight of the mice as an indicator of toxicity.
- Survival: Monitor mice for survival, and euthanize if tumor volume exceeds a predetermined limit or if signs of morbidity are observed.
- Endpoint Analysis: At the end of the study, euthanize mice and excise tumors for weight measurement and further analysis (e.g., Western blot, immunohistochemistry).
Protocol 2: Intravenous Administration of this compound Prodrug (RO6839921) in a Neuroblastoma Orthotopic Model
This protocol is adapted from studies utilizing the intravenous prodrug of this compound.[11][12]
1. Animal Model:
- Species: Mouse
- Strain: As appropriate for the xenograft model (e.g., immunodeficient mice).
- Housing: Standard housing conditions.
2. Tumor Model:
- Cell Lines: Human neuroblastoma cell lines such as SHSY5Y-Luc or NB1691-Luc.
- Implantation: Establish orthotopic tumors by injecting cells into the adrenal gland.
- Tumor Monitoring: Monitor tumor establishment and growth using bioluminescence imaging.
3. Drug Formulation and Administration:
- Formulation: Reconstitute the clinically formulated RO6839921 in sterile water immediately before use.
- Dosage: Prepare the dosing solution to deliver a dose equivalent to 100 mg/kg of active this compound.
- Administration: Administer the solution via tail vein injection.
4. Pharmacokinetic and Pharmacodynamic Analysis:
- Sample Collection: Collect blood samples at various time points (e.g., 15 min, 30 min, 1h, 3h, 6h, 24h) post-injection for pharmacokinetic analysis of active this compound levels.
- Tissue Collection: Harvest tumors at specified time points (e.g., 3h, 6h, 24h) for pharmacodynamic analysis.
- PD Biomarkers: Assess the activation of the p53 pathway in tumor tissues by measuring the levels of p53, p21, and MDM2 via Western blot or ELISA.
Experimental Workflow Visualization
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. High-Throughput Screening Identifies this compound as a Resensitizing Drug for Venetoclax-Resistant Neuroblastoma Cells | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]
- 8. High-throughput screening identifies this compound as a resensitizing drug for venetoclax-resistant neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. watermark02.silverchair.com [watermark02.silverchair.com]
- 10. selleckchem.com [selleckchem.com]
- 11. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (also known as RG7388 or RO5503781) is a potent and selective, second-generation small molecule inhibitor of the p53-MDM2 interaction.[1] By binding to MDM2, this compound blocks the negative regulation of the tumor suppressor p53, leading to the reactivation of the p53 pathway. This results in cell cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells with wild-type p53.[2][3] These application notes provide detailed protocols for the solubilization and use of this compound in common preclinical research settings.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₃₁H₂₉Cl₂F₂N₃O₄ |
| Molecular Weight | 616.48 g/mol [4][5] |
| Appearance | White solid[4] |
| CAS Number | 1229705-06-9[5] |
Solubility Data
This compound is a hydrophobic molecule with poor aqueous solubility.[6] The choice of solvent is critical for obtaining reliable and reproducible results in both in vitro and in vivo experiments.
| Solvent | Concentration | Remarks |
| For In Vitro Applications | ||
| Dimethyl Sulfoxide (DMSO) | ≥ 45 mg/mL[5] | Recommended for preparing high-concentration stock solutions. Sonication may be required.[4] |
| 55 mg/mL (89.22 mM)[4] | ||
| 61.65 mg/mL (100 mM)[2] | ||
| 100 mg/mL (162.21 mM) | Use fresh, moisture-free DMSO. | |
| Ethanol | 8 mg/mL (12.97 mM) | Heating is recommended to aid dissolution.[4] |
| Water | < 1 mg/mL | Insoluble or slightly soluble.[4] |
| For In Vivo Applications | ||
| 10% DMSO + 90% Corn Oil | ≥ 2.5 mg/mL (4.06 mM) | Clear solution.[7] |
| 20% Cremophor EL | 5 mg/mL (8.11 mM) | Suspension.[4] |
| 10% DMSO + 40% PEG300 + 5% Tween80 + 45% ddH₂O | - | Prepare fresh for immediate use.[6] |
| 0.5% HPMC / 1% Tween-80 in Saline | 10 mg/mL (16.22 mM) | Suspended solution, requires sonication.[7] |
Experimental Protocols
Preparation of this compound Stock Solutions for In Vitro Use
Objective: To prepare a high-concentration stock solution of this compound for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, light-protected microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Protocol:
-
Bring the this compound powder and DMSO to room temperature.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of DMSO to achieve the desired concentration (e.g., for a 10 mM stock solution, add 162.2 µL of DMSO per 1 mg of this compound, based on a molecular weight of 616.48 g/mol ).
-
Vortex the solution thoroughly for 2-3 minutes to dissolve the powder.
-
If the powder is not fully dissolved, sonicate the solution for 5-10 minutes.
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in light-protected tubes.
-
Store the stock solutions at -20°C or -80°C. For short-term storage (up to 2 weeks), aliquots can be kept at 4°C. Avoid repeated freeze-thaw cycles.[8]
In Vitro Cell Viability (MTT) Assay
Objective: To determine the effect of this compound on the metabolic activity and proliferation of cancer cells.
Materials:
-
Cancer cell line with wild-type p53 (e.g., MCF-7, SJSA-1)
-
Complete cell culture medium
-
This compound stock solution (10 mM in DMSO)
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
MTT solvent (e.g., 10% SDS in 0.01 M HCl)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from the 10 mM DMSO stock solution. The final DMSO concentration in the wells should be kept below 0.5%.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until a purple formazan precipitate is visible.
-
Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.
-
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
Western Blot Analysis of p53 Pathway Activation
Objective: To assess the effect of this compound on the protein levels of p53 and its downstream target, p21.
Materials:
-
Cancer cell line with wild-type p53
-
6-well cell culture plates
-
This compound stock solution (10 mM in DMSO)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-p53, anti-p21, anti-GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Protocol:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with various concentrations of this compound (e.g., 0.05, 0.5, 5 µM) or DMSO as a vehicle control for a specified time (e.g., 8 or 24 hours).[9]
-
Lyse the cells with RIPA buffer and collect the lysates.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
Signaling Pathway
Experimental Workflow
Stability and Storage
-
Powder: Store at -20°C for up to 3 years.[4]
-
In Solvent: Store stock solutions at -80°C for up to 1 year or -20°C for up to 1 month.[4][5] It is highly recommended to aliquot stock solutions to avoid repeated freeze-thaw cycles.[5]
-
Working Solutions: For in vivo experiments, it is recommended to prepare fresh solutions and use them on the same day.[7] For in vitro experiments, working dilutions in cell culture medium should be prepared fresh for each experiment.
Troubleshooting
-
Precipitation in cell culture medium: Ensure the final DMSO concentration is low (<0.5%). Prepare working dilutions in a stepwise manner to avoid rapid changes in solvent composition.
-
Inconsistent in vivo results: The formulation of this compound for in vivo use can be challenging due to its low solubility. Ensure the formulation is homogenous (clear solution or uniform suspension) before administration. Sonication and heating may be necessary but should be performed with caution to avoid degradation of the compound.
-
Low potency in cellular assays: Confirm the wild-type p53 status of the cell line being used. This compound's mechanism of action is dependent on a functional p53 pathway.
Conclusion
This compound is a valuable tool for studying the p53-MDM2 signaling pathway and for preclinical evaluation as a potential anti-cancer therapeutic. Proper handling and solubilization are crucial for obtaining accurate and reproducible data. The protocols and information provided in these application notes are intended to serve as a guide for researchers. Optimization of concentrations, incubation times, and formulations may be necessary for specific experimental models and conditions.
References
- 1. youtube.com [youtube.com]
- 2. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 3. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Schematic overview of the MDM2 and p53 signalling pathway [pfocr.wikipathways.org]
- 5. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 6. selleckchem.com [selleckchem.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. dbaitalia.it [dbaitalia.it]
- 9. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Idasanutlin Treatment in Primary Cell Cultures
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound blocks its interaction with the p53 tumor suppressor protein, preventing p53 degradation and leading to the reactivation of the p53 pathway.[3] This restoration of p53 function can induce cell cycle arrest and apoptosis in cells with wild-type p53.[3][4] While extensively studied in cancer cell lines, the application of this compound in primary cell cultures is a critical area of research for understanding its on-target effects in a more physiologically relevant context and for preclinical validation. These notes provide an overview of this compound's application in primary cell cultures, including its mechanism of action, and detailed protocols for key experimental assays.
Mechanism of Action
This compound is an orally available antagonist of Murine Double Minute 2 (MDM2).[3] In unstressed cells, MDM2 acts as a key negative regulator of the p53 tumor suppressor protein.[4] MDM2 binds to p53, inhibiting its transcriptional activity and promoting its ubiquitination and subsequent proteasomal degradation.[5] Many cancer types with wild-type p53 overexpress MDM2 to suppress p53 function.[6]
This compound mimics the binding of p53 to MDM2, competitively inhibiting their interaction.[7] This disruption prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein in the nucleus.[3] The stabilized and activated p53 can then transcriptionally activate its target genes, resulting in various cellular outcomes, including cell cycle arrest, apoptosis, and senescence.[4] In normal primary cells, activation of p53 by MDM2 inhibitors typically leads to cell cycle arrest rather than apoptosis, highlighting a potential therapeutic window.[4][8]
Data Presentation
The following tables summarize quantitative data on the effects of this compound, primarily in cancer cell lines and patient-derived cells due to the limited availability of such data for primary cell cultures in the public domain. This data is provided for reference and to guide experimental design.
Table 1: In Vitro IC50 Values for this compound in Various Cell Types
| Cell Line/Type | Description | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma (p53 wild-type) | ~30 | [9] |
| HCT-116 | Colorectal Carcinoma (p53 wild-type) | ~30 | [9] |
| RKO | Colorectal Carcinoma (p53 wild-type) | ~30 | [9] |
| MV4-11 | Acute Myeloid Leukemia (p53 wild-type) | 55 (relative), 51 (absolute) | [3] |
| MOLM-13 | Acute Myeloid Leukemia (p53 wild-type) | 35 (relative), 31 (absolute) | [3] |
| Neuroblastoma Panel | p53 wild-type | 40 | [10] |
| Neuroblastoma Panel | p53 mutant | 14,000 | [10] |
Table 2: Cellular Effects of this compound Treatment
| Cell Line | Concentration(s) | Duration | Observed Effects | Reference |
| SJSA-1, U-2 OS, MCF-7 | 0.05, 0.5, 5 µM | 8 & 24 hours | Increased p53 and p21 expression, cell cycle arrest. | [11][12] |
| SJSA-1 | 5 µM | 3-6 days | Induction of apoptosis. | [11][12] |
| U-2 OS, MCF-7 | 5 µM | 3-6 days | Cell cycle arrest, but no significant apoptosis. | [11][12] |
| MV4-11, MOLM-13 | 0.6–2000 nM | 72 hours | G1 cell cycle arrest, followed by apoptosis in subsequent cycles. | [3] |
| Patient-Derived ALL | IC50 fractions | 24 & 48 hours | Increased apoptosis (Annexin-V positive cells). | [13] |
Mandatory Visualizations
Caption: this compound's Mechanism of Action on the p53 Pathway.
Caption: General Experimental Workflow for this compound Treatment.
Experimental Protocols
Preparation of this compound Stock Solution
Materials:
-
This compound powder
-
Dimethyl sulfoxide (DMSO), cell culture grade
-
Sterile, nuclease-free microcentrifuge tubes
Protocol:
-
Prepare a high-concentration stock solution of this compound (e.g., 10 mM) in DMSO.
-
Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C for long-term storage.
-
When ready to use, thaw an aliquot and dilute it to the desired final concentrations in the appropriate cell culture medium. Ensure the final DMSO concentration in the culture does not exceed a level toxic to the primary cells (typically ≤ 0.1%).
Primary Cell Culture and Treatment
Materials:
-
Isolated primary cells of interest (e.g., hematopoietic stem cells, peripheral blood mononuclear cells)
-
Appropriate complete cell culture medium and supplements for the specific primary cell type
-
Multi-well cell culture plates
-
This compound working solutions
Protocol:
-
Isolate primary cells using standard, established protocols for the cell type of interest.
-
Culture the primary cells in the appropriate medium and conditions (e.g., temperature, CO2, humidity) to allow for recovery and stabilization post-isolation.
-
Seed the cells into multi-well plates at a density appropriate for the specific assay and cell type.
-
Allow the cells to adhere (if applicable) or stabilize in culture for a few hours or overnight before treatment.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A common concentration range for initial experiments is 0.01 µM to 10 µM.[11][12]
-
Remove the existing medium from the cells and add the medium containing the various concentrations of this compound. Include a vehicle control (medium with the same final concentration of DMSO used for the highest this compound dose).
-
Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours).
Cell Viability Assay (MTT Assay)
Materials:
-
Treated cells in a 96-well plate
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO or solubilization buffer
-
Plate reader capable of measuring absorbance at 490-570 nm
Protocol:
-
Following the treatment period, add 10-20 µL of MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
Carefully remove the medium from each well without disturbing the cells or formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at a wavelength between 490 nm and 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
Western Blotting for p53 and p21
Materials:
-
Treated cells
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer apparatus and buffer
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p53, anti-p21, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Protocol:
-
After treatment, wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Quantify the protein concentration of the lysates.
-
Denature an equal amount of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.[12]
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
Cell Cycle Analysis by Propidium Iodide Staining
Materials:
-
Treated cells
-
PBS
-
70% cold ethanol
-
RNase A
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Protocol:
-
Harvest the treated cells and wash them with PBS.
-
Fix the cells by resuspending them in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Wash the fixed cells with PBS to remove the ethanol.
-
Resuspend the cells in a PI staining solution containing RNase A.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the DNA content of the cells using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.
Conclusion
This compound is a valuable tool for studying the p53 pathway in primary cell cultures. The protocols outlined above provide a framework for investigating its effects on cell viability, protein expression, and cell cycle progression. Given the variability of primary cells, it is crucial to optimize these protocols for the specific cell type under investigation. Careful experimental design and execution will yield valuable insights into the therapeutic potential and on-target effects of this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. researchgate.net [researchgate.net]
- 6. ashpublications.org [ashpublications.org]
- 7. search-library.ucsd.edu [search-library.ucsd.edu]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. Portico [access.portico.org]
- 11. The MDM2-p53 pathway revisited - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Idasanutlin in Xenograft Tumor Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] In cancer cells with wild-type TP53, MDM2 acts as a key negative regulator of the p53 tumor suppressor protein by targeting it for proteasomal degradation.[1][4][5] this compound blocks this interaction, leading to the stabilization and activation of p53. This activation can induce cell cycle arrest, apoptosis, and consequently, inhibition of tumor growth.[1][2][6] Due to this mechanism, this compound has been investigated in various preclinical xenograft models of both solid and hematological malignancies, demonstrating significant anti-tumor activity, particularly in tumors retaining wild-type p53.[1][7][8]
These application notes provide an overview of the use of this compound in xenograft tumor models, including its mechanism of action, and detailed protocols for in vivo studies.
Mechanism of Action: The MDM2-p53 Pathway
This compound reactivates the tumor suppressor functions of p53 by preventing its degradation mediated by MDM2. Under normal cellular conditions, MDM2 binds to the transactivation domain of p53, inhibiting its transcriptional activity and promoting its export from the nucleus for ubiquitination and subsequent degradation. In many tumors with wild-type p53, MDM2 is overexpressed, effectively neutralizing p53's tumor-suppressive functions. This compound mimics the binding of p53 to MDM2, occupying the p53-binding pocket on MDM2 and thereby disrupting the MDM2-p53 interaction.[1][5] This leads to an accumulation of p53, which can then transcriptionally activate target genes involved in cell cycle arrest (e.g., p21) and apoptosis (e.g., PUMA, BAX).[6][9]
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. e3s-conferences.org [e3s-conferences.org]
- 3. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Portico [access.portico.org]
- 6. selleckchem.com [selleckchem.com]
- 7. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for CRISPR Screening with Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Idasanutlin (RG7388) is a potent and selective, second-generation small-molecule inhibitor of the MDM2-p53 interaction.[1][2] By binding to MDM2, this compound blocks the negative regulation of the tumor suppressor protein p53, leading to the reactivation of the p53 pathway.[3][4] This reactivation can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type TP53.[1][5] Despite its promise, both intrinsic and acquired resistance to this compound can limit its therapeutic efficacy. The genetic mechanisms underlying this resistance are not fully elucidated.
CRISPR-Cas9 based genetic screening is a powerful tool for systematically identifying genes that modulate drug sensitivity.[6][7] By creating a diverse population of cells, each with a specific gene knocked out, researchers can identify which genetic perturbations confer resistance or sensitivity to a given compound. This application note provides a detailed protocol for performing a genome-wide CRISPR-Cas9 knockout screen to identify genes and pathways that influence cellular response to this compound.
Signaling Pathway of this compound
This compound's mechanism of action is centered on the p53 signaling pathway. In unstressed cells, MDM2, an E3 ubiquitin ligase, binds to p53 and targets it for proteasomal degradation, thus keeping p53 levels low. This compound mimics the binding of p53 to MDM2, thereby disrupting this interaction. This leads to the stabilization and accumulation of p53, which can then translocate to the nucleus and activate the transcription of its target genes. These target genes, such as CDKN1A (p21) and BAX, mediate cellular outcomes like cell cycle arrest and apoptosis.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. selleckchem.com [selleckchem.com]
- 3. Facebook [cancer.gov]
- 4. This compound - My Cancer Genome [mycancergenome.org]
- 5. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. CRISPR Screening Protocol: A Step-by-Step Guide - CD Genomics [cd-genomics.com]
- 7. broadinstitute.org [broadinstitute.org]
Troubleshooting & Optimization
Idasanutlin Solubility: A Technical Support Hub
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the solubility challenges of Idasanutlin.
Frequently Asked Questions (FAQs)
Q1: What is the solubility of this compound in common laboratory solvents?
A1: this compound, a hydrophobic molecule, exhibits poor aqueous solubility.[1] Its solubility in common organic solvents is summarized in the table below. For optimal results, using fresh, anhydrous DMSO is recommended as moisture can reduce solubility.[2]
| Solvent | Solubility (mg/mL) | Molar Equivalent (mM) | Notes |
| DMSO | ≥ 45 - 100[2][3][4] | ≥ 73 - 162.21[2][4] | Sonication may be required for complete dissolution.[5] Hygroscopic; use freshly opened solvent.[2] |
| Ethanol | 8[2] | 12.97[5] | Heating may be necessary to achieve dissolution.[5] |
| Water | Insoluble (< 1)[2][5] | - | Considered practically insoluble or slightly soluble.[5] |
| 20% Cremophor EL | 5[5] | 8.11[5] | Forms a suspension.[5] |
Q2: How does pH affect the solubility of this compound?
A2: As an anionic molecule, the aqueous solubility of this compound is expected to be pH-dependent.[1] While specific data across a wide pH range is limited, its solubility is known to be very low in aqueous media from pH 1.2 to 10.0 (< 2 µg/mL).[6] Generally, for weakly acidic compounds, solubility increases in more alkaline (higher pH) conditions where the molecule is ionized.
Q3: I am observing precipitation of this compound in my cell culture media. What could be the cause and how can I prevent it?
A3: Precipitation in aqueous-based cell culture media is a common issue due to this compound's low aqueous solubility. This can be caused by:
-
High final concentration: The concentration of this compound in the final culture medium may exceed its solubility limit.
-
Solvent shock: Rapid dilution of a concentrated DMSO stock solution into the aqueous medium can cause the drug to precipitate out.
-
Instability over time: The compound may be less stable in the culture medium over longer incubation periods, leading to precipitation.
To prevent precipitation:
-
Optimize the final concentration: Determine the lowest effective concentration for your experiments.
-
Use a serial dilution method: Instead of adding the DMSO stock directly to the final volume of media, perform one or more intermediate dilutions in media.
-
Increase the serum concentration: Fetal bovine serum (FBS) contains proteins that can help to solubilize hydrophobic compounds. Increasing the FBS percentage in your media, if your experimental design allows, may help.
-
Prepare fresh solutions: Prepare the final working solution of this compound in media immediately before use.
Troubleshooting Guide
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Difficulty dissolving this compound powder in DMSO. | - Incomplete dissolution due to insufficient solvent volume or mixing. - Presence of moisture in DMSO. | - Ensure the concentration does not exceed the maximum solubility. - Use sonication to aid dissolution.[5] - Use fresh, anhydrous DMSO.[2] |
| Precipitation upon dilution of DMSO stock in aqueous buffer or media. | - "Solvent shock" due to rapid change in solvent polarity. - Final concentration exceeds aqueous solubility. | - Perform serial dilutions in the aqueous buffer or media. - Add the DMSO stock to the aqueous solution dropwise while vortexing. - Consider using a co-solvent system (e.g., with PEG 400 or propylene glycol) if compatible with the experiment. |
| Inconsistent results in in vitro or in vivo experiments. | - Incomplete dissolution or precipitation of the compound. - Degradation of the compound in solution. | - Visually inspect solutions for any precipitate before use. - Prepare fresh solutions for each experiment. - For in vivo studies, use a validated formulation protocol (see below). |
Experimental Protocols
Preparation of this compound Stock Solution for In Vitro Assays
This protocol describes the preparation of a concentrated stock solution of this compound in DMSO, suitable for use in cell-based assays.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Vortex mixer
-
Sonicator (optional)
Procedure:
-
Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 20 mM).
-
Dissolution: Vortex the solution vigorously for 1-2 minutes. If the powder is not fully dissolved, sonicate the tube in a water bath for 5-10 minutes. Visually inspect the solution to ensure there are no visible particles.
-
Sterilization (Optional): If required for your specific application, the stock solution can be filter-sterilized using a 0.22 µm syringe filter compatible with DMSO.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in sterile, amber vials to avoid repeated freeze-thaw cycles and exposure to light. Store the aliquots at -20°C or -80°C.
Formulation of this compound for In Vivo Studies
This protocol details the preparation of an this compound formulation suitable for oral administration in animal models. This formulation uses a co-solvent system to improve solubility and bioavailability.
Materials:
-
This compound powder
-
DMSO
-
Polyethylene glycol 300 (PEG300)
-
Tween 80 (Polysorbate 80)
-
Sterile water or saline
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Prepare a 25 mg/mL this compound stock in DMSO: Dissolve this compound in DMSO to make a clear 25 mg/mL stock solution.
-
Co-solvent Mixture Preparation: In a sterile tube, combine the following in the specified order, ensuring the solution is clear after each addition by vortexing:
-
Add 400 µL of PEG300.
-
To the PEG300, add 50 µL of the 25 mg/mL this compound in DMSO stock solution. Mix thoroughly until the solution is clear.
-
Add 50 µL of Tween 80 to the mixture. Mix thoroughly until the solution is clear.
-
Add 500 µL of sterile water or saline to bring the total volume to 1 mL.
-
-
Final Concentration: This procedure results in a final this compound concentration of 1.25 mg/mL. The final vehicle composition is 5% DMSO, 40% PEG300, 5% Tween 80, and 50% water.
-
Administration: This formulation should be prepared fresh and used immediately for optimal results.[2]
Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying
This is a generalized protocol for preparing an amorphous solid dispersion, a common technique to enhance the solubility of poorly water-soluble drugs like this compound. The specific parameters will need to be optimized for this compound and the chosen polymer.
Materials:
-
This compound powder
-
A suitable polymer carrier (e.g., HPMCAS, PVP VA)
-
A volatile solvent system in which both this compound and the polymer are soluble (e.g., acetone, methanol, or a mixture)
-
Spray dryer equipped with a nozzle atomizer and cyclone separator
-
Secondary drying oven (e.g., vacuum oven)
Procedure:
-
Solution Preparation: Dissolve the this compound and the chosen polymer in the solvent system to form a clear solution. The ratio of drug to polymer will need to be optimized.
-
Spray Dryer Setup: Set up the spray dryer with the appropriate nozzle and set the process parameters (inlet temperature, atomization pressure, feed rate, and drying gas flow rate). These parameters will depend on the solvent system and the desired particle characteristics.
-
Spray Drying: Pump the drug-polymer solution through the atomizer into the drying chamber. The hot drying gas will rapidly evaporate the solvent, forming solid particles.
-
Particle Collection: The dried amorphous solid dispersion particles are separated from the gas stream by a cyclone and collected in a collection vessel.
-
Secondary Drying: Transfer the collected powder to a vacuum oven to remove any residual solvent. The drying temperature should be below the glass transition temperature of the amorphous solid dispersion.
-
Characterization: The resulting powder should be characterized to confirm its amorphous nature (e.g., by XRPD or DSC) and to determine its dissolution properties.
Visualizations
This compound Mechanism of Action: p53 Pathway Activation
Caption: this compound inhibits MDM2, leading to p53 stabilization and downstream activation of cell cycle arrest and apoptosis pathways.
Experimental Workflow for Solubility Enhancement
Caption: A logical workflow for addressing this compound's solubility challenges, from initial assessment to the application of enhancement techniques.
References
Technical Support Center: Optimizing Idasanutlin for Apoptosis Induction
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Idasanutlin to induce apoptosis in cancer cell lines.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule antagonist of Mouse Double Minute 2 (MDM2).[1][2][3] It works by binding to MDM2 at the p53-binding pocket, thereby inhibiting the MDM2-p53 interaction.[1] This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 protein and the activation of the p53 signaling pathway.[1][4] The reactivation of p53 can result in cell cycle arrest and/or apoptosis in tumor cells that express wild-type p53.[4][5]
Q2: How do I determine the optimal concentration of this compound for my experiments?
The optimal concentration of this compound is cell-line dependent. It is recommended to perform a dose-response experiment to determine the half-maximal inhibitory concentration (IC50) for cell viability in your specific cell line. Treatment concentrations for apoptosis induction are typically in the nanomolar to low micromolar range.
A starting point for concentration ranges can be informed by published data. For example, in SJSA-1 and HCT116 cells, the IC50 for growth inhibition is approximately 0.01 µM (10 nM).[3] In MV4-11 and MOLM-13 acute myeloid leukemia (AML) cell lines, the relative IC50 values after 72 hours of treatment were 55 nM and 93 nM, respectively.[6] However, some cell lines like U-2 OS and MCF-7 might require higher concentrations for a significant effect on viability.[7]
Q3: In which cell lines has this compound been shown to induce apoptosis?
This compound has been demonstrated to induce apoptosis in various cancer cell lines with wild-type p53. Notably, strong apoptosis induction has been observed in SJSA-1 (osteosarcoma) and several acute lymphoblastic leukemia (ALL) and acute myeloid leukemia (AML) cell lines.[2][7][8] However, in some cell lines, such as MCF-7 (breast adenocarcinoma) and U-2 OS (osteosarcoma), this compound may primarily induce cell cycle arrest rather than apoptosis.[7] The cellular outcome is dependent on the specific genetic background of the cell line.
Q4: What is the recommended treatment duration to observe apoptosis?
The induction of apoptosis by this compound is time-dependent. While p53 stabilization can be observed within hours (e.g., 8-24 hours), the commitment to apoptosis may take longer.[7][9] In some AML cell lines, the induction of apoptosis was evident only after cells had progressed through at least two cell cycles.[8][10] It is advisable to perform a time-course experiment (e.g., 24, 48, and 72 hours) to determine the optimal endpoint for apoptosis detection in your cell line.
Data Presentation: this compound Activity in Various Cell Lines
The following tables summarize the reported IC50 values and apoptotic effects of this compound in different cancer cell lines.
Table 1: IC50 Values of this compound in p53 Wild-Type Cancer Cell Lines
| Cell Line | Cancer Type | Assay Duration | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 5 days | 19 | [7] |
| HCT116 | Colon Carcinoma | Not Specified | 10 | [3] |
| MV4-11 | Acute Myeloid Leukemia | 72 hours | 55 (relative), 51 (absolute) | [6] |
| MOLM-13 | Acute Myeloid Leukemia | 72 hours | 93 (relative), 89 (absolute) | [6] |
| U-2 OS | Osteosarcoma | 5 days | 43 (low conc.), 16,600 (high conc.) | [7] |
| MCF-7 | Breast Adenocarcinoma | 5 days | 92 (low conc.), 34,200 (high conc.) | [7] |
| NALM-6 | B-cell Acute Lymphoblastic Leukemia | 36 hours | ~300 (used in combination studies) | [11] |
Table 2: Cellular Response to this compound Treatment
| Cell Line | Primary Response | Apoptosis Induction | Reference |
| SJSA-1 | Apoptosis | Strong | [7] |
| U-2 OS | Cell Cycle Arrest | Weak | [7] |
| MCF-7 | Cell Cycle Arrest | Weak | [7] |
| ALL Cell Lines (various) | Decreased Viability, Apoptosis | Potent | [2] |
| AML Cell Lines (p53-wt) | Cell Cycle Arrest (G1), Apoptosis | Synergistic with Venetoclax | [6][8] |
Experimental Protocols & Troubleshooting
General Experimental Workflow
Below is a generalized workflow for optimizing this compound concentration for apoptosis induction.
Caption: A typical experimental workflow for optimizing this compound treatment.
Detailed Methodologies
1. Cell Viability Assay (e.g., MTT/MTS Assay)
-
Purpose: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).
-
Protocol:
-
Seed cells in a 96-well plate at a density that will not reach confluency by the end of the experiment.
-
Allow cells to adhere overnight (for adherent cells).
-
Treat cells with a serial dilution of this compound (e.g., 0, 1, 10, 100, 1000, 10000 nM) in fresh media. Include a vehicle control (DMSO).
-
Incubate for a predetermined time (e.g., 72 hours).[6]
-
Add MTT or MTS reagent to each well according to the manufacturer's instructions and incubate for 1-4 hours.
-
Read the absorbance at the appropriate wavelength using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50.
-
2. Apoptosis Assay (Annexin V/PI Staining by Flow Cytometry)
-
Purpose: To quantify the percentage of apoptotic and necrotic cells.
-
Protocol:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations and for the appropriate duration.
-
Harvest both adherent and floating cells. For adherent cells, use a gentle dissociation agent like trypsin and neutralize with serum-containing media.
-
Wash the cells twice with cold PBS.[12]
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.[12]
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC (or another fluorochrome) and 5 µL of Propidium Iodide (PI) staining solution.
-
Gently vortex and incubate for 15-20 minutes at room temperature in the dark.[11][12]
-
Add 400 µL of 1X Binding Buffer to each tube.[12]
-
Analyze the samples by flow cytometry within one hour.[12]
-
Interpretation:
-
Annexin V- / PI-: Live cells
-
Annexin V+ / PI-: Early apoptotic cells
-
Annexin V+ / PI+: Late apoptotic/necrotic cells
-
Annexin V- / PI+: Necrotic cells
-
-
3. Western Blot for Apoptosis Markers
-
Purpose: To confirm the activation of the p53 pathway and the induction of apoptosis at the molecular level.
-
Protocol:
-
Treat cells with this compound as determined from previous experiments.
-
Lyse the cells in RIPA buffer with protease and phosphatase inhibitors.
-
Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p53, p21, cleaved PARP, and cleaved Caspase-3 overnight at 4°C. Use an antibody against a housekeeping protein (e.g., GAPDH, β-actin) as a loading control.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Signaling Pathway and Troubleshooting Diagrams
This compound Mechanism of Action
Caption: this compound inhibits MDM2, leading to p53 activation and apoptosis.
Troubleshooting Guide: Low or No Apoptosis
Caption: A decision tree for troubleshooting low apoptosis with this compound.
References
- 1. This compound - My Cancer Genome [mycancergenome.org]
- 2. Targeting MDM2-mediated suppression of p53 with this compound: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. selleckchem.com [selleckchem.com]
- 4. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. ijpho.ssu.ac.ir [ijpho.ssu.ac.ir]
- 12. bdbiosciences.com [bdbiosciences.com]
- 13. researchgate.net [researchgate.net]
Idasanutlin stability in solution and storage
This technical support center provides researchers, scientists, and drug development professionals with essential information on the stability and storage of idasanutlin. Below you will find troubleshooting guides and frequently asked questions to ensure the proper handling of this compound in your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound?
A1: The recommended solvent for creating stock solutions of this compound is dimethyl sulfoxide (DMSO).[1][2][3][4][5][6][7][8] It is highly soluble in DMSO, with reported concentrations of up to 100 mg/mL.[1][4][5][8] For optimal results, it is advisable to use fresh, anhydrous DMSO as moisture can reduce the solubility of the compound.[1][6]
Q2: What is the solubility of this compound in other common laboratory solvents?
A2: this compound has limited solubility in other common solvents. It is sparingly soluble in ethanol, with a reported solubility of approximately 8 mg/mL.[1][3][4] The compound is generally considered insoluble in water.[1][4][9]
Q3: How should I store the solid (powder) form of this compound?
A3: The solid form of this compound should be stored at -20°C for long-term stability.[1][3][4][5][6][7][8][9] Under these conditions, the compound is reported to be stable for at least three to four years.[1][4][6][7] Some suppliers also suggest that storage at 4°C is suitable for up to two years.[6][7]
Q4: What are the best practices for storing this compound stock solutions?
A4: To maintain the integrity of this compound stock solutions, it is crucial to aliquot the solution into smaller, single-use vials and store them at -20°C or -80°C.[1][6][7][10] This practice helps to avoid repeated freeze-thaw cycles which can lead to degradation of the compound. The stability of stock solutions is reported to be up to one month when stored at -20°C[10], six months at -20°C[6][7], and for as long as one year when stored at -80°C.[3][6]
Q5: Can I store this compound in aqueous solutions?
A5: It is not recommended to store this compound in aqueous solutions for extended periods. Due to its low aqueous solubility and potential for degradation, aqueous preparations should be made fresh and used immediately.[1][2] One source explicitly advises against storing aqueous solutions for more than one day.[9]
Troubleshooting Guide
Issue: My this compound has precipitated out of solution in my cell culture medium.
-
Cause: this compound has very low solubility in aqueous solutions, and introducing a concentrated DMSO stock solution into an aqueous cell culture medium can cause it to precipitate.
-
Solution:
-
Lower the final concentration: If experimentally feasible, try using a lower final concentration of this compound.
-
Increase the solvent percentage (with caution): While increasing the final DMSO concentration in your culture medium can improve solubility, it's important to keep it low (typically below 0.5%) to avoid solvent-induced cellular toxicity. Always run a vehicle control with the same final DMSO concentration to assess its effect on your cells.
-
Use a pre-warmed medium: Adding the this compound stock solution to a pre-warmed cell culture medium can sometimes help to keep the compound in solution.
-
Gentle mixing: After adding the this compound stock, mix the solution gently and thoroughly.
-
Issue: I am observing inconsistent results in my experiments.
-
Cause: Inconsistent results can arise from degradation of the this compound stock solution due to improper storage.
-
Solution:
-
Prepare fresh stock solutions: If you suspect your current stock solution may be compromised, prepare a fresh stock from the solid compound.
-
Aliquot and store properly: Ensure that your stock solutions are aliquoted into single-use vials to minimize freeze-thaw cycles and stored at the recommended temperature (-20°C or -80°C).[1][6][7][10]
-
Use fresh DMSO: As moisture can affect solubility, always use fresh, anhydrous DMSO to prepare your stock solutions.[1][3][6]
-
Data and Protocols
This compound Solubility and Storage Summary
| Parameter | Details | Citations |
| Solubility in DMSO | Up to 100 mg/mL | [1][4][5][8] |
| Solubility in Ethanol | ~ 8 mg/mL | [1][3][4] |
| Solubility in Water | Insoluble | [1][4] |
| Storage of Solid | -20°C for ≥ 3-4 years | [1][4][6][7] |
| 4°C for up to 2 years | [6][7] | |
| Storage of Stock Solution | Aliquot and store at -20°C or -80°C | [1][6][7][10] |
| Up to 1 month at -20°C | [10] | |
| Up to 6 months at -20°C | [6][7] | |
| Up to 1 year at -80°C | [3][6] | |
| Aqueous Solution Storage | Not recommended; use immediately | [1][2][9] |
Experimental Protocols
Protocol 1: Preparation of this compound Stock Solution for In Vitro Assays
-
Materials:
-
This compound (solid powder)
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes or cryovials
-
-
Procedure:
-
Allow the this compound vial to equilibrate to room temperature before opening.
-
Weigh the desired amount of this compound powder in a sterile microcentrifuge tube.
-
Add the appropriate volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).
-
Vortex gently until the solid is completely dissolved.
-
Aliquot the stock solution into single-use, sterile vials.
-
Store the aliquots at -20°C or -80°C.
-
Protocol 2: Preparation of this compound Formulation for In Vivo Oral Administration (Suspension)
This protocol is based on a formulation mentioned for in vivo studies and should be optimized for specific experimental needs.
-
Materials:
-
This compound (solid powder)
-
Carboxymethylcellulose sodium (CMC-Na) solution (e.g., 0.5% w/v in sterile water)
-
-
Procedure:
-
Weigh the required amount of this compound.
-
Prepare the appropriate volume of CMC-Na solution.
-
Add the this compound powder to the CMC-Na solution.
-
Mix thoroughly to obtain a homogenous suspension. For example, to achieve a 5 mg/mL concentration, add 5 mg of this compound to 1 mL of CMC-Na solution.[2]
-
Use the suspension immediately after preparation.
-
Protocol 3: Preparation of this compound Formulation for In Vivo Injection (Co-solvent)
This protocol is based on a formulation mentioned for in vivo studies and should be optimized for specific experimental needs. This formulation should be prepared fresh and used immediately.
-
Materials:
-
This compound stock solution in DMSO (e.g., 25 mg/mL)
-
PEG300
-
Tween 80
-
Sterile water for injection (ddH₂O)
-
-
Procedure (for a 1 mL final volume):
-
Start with 50 µL of a 25 mg/mL clarified this compound stock solution in DMSO.[1][2]
-
Add 400 µL of PEG300 and mix until the solution is clear.[1][2]
-
Add 50 µL of Tween 80 and mix until the solution is clear.[1][2]
-
Add 500 µL of sterile water to bring the final volume to 1 mL.[1][2]
-
The final solution should be clear. Use immediately for injection.[1][2]
-
Visualizations
Caption: Mechanism of action of this compound in p53 wild-type cells.
Caption: Workflow for troubleshooting this compound solubility and stability issues.
References
- 1. pharmtech.com [pharmtech.com]
- 2. selleckchem.com [selleckchem.com]
- 3. MDM2 Antagonist this compound Reduces HDAC1/2 Abundance and Corepressor Partners but Not HDAC3 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 8. openaccessjournals.com [openaccessjournals.com]
- 9. Stability-indicating HPLC-DAD method for the simultaneous determination of fluoroquinolones and corticosteroids in ophthalmic formulations - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 10. medcraveonline.com [medcraveonline.com]
Technical Support Center: Idasanutlin-Induced Cytotoxicity
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the MDM2 inhibitor, Idasanutlin.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is an orally available, small molecule antagonist of Mouse Double Minute 2 homolog (MDM2).[1][2] In cancer cells with wild-type p53, MDM2 is often overexpressed, leading to the degradation of the p53 tumor suppressor protein.[1][3] this compound binds to MDM2, blocking the MDM2-p53 interaction.[1] This prevents the degradation of p53, restoring its transcriptional activity.[1] The reactivation of p53 can lead to cell cycle arrest, apoptosis (programmed cell death), and inhibition of tumor growth.[1][4]
Q2: In which type of cancer cell lines is this compound expected to be most effective?
This compound's efficacy is primarily dependent on the p53 status of the cancer cells. It is most potent in cell lines that express wild-type p53 (TP53-WT).[4][5][6] In these cells, restoring p53 function can effectively induce apoptosis or cell cycle arrest.[4] Cell lines with mutated or deleted p53 are generally resistant to this compound's cytotoxic effects.[5][6]
Q3: What are the common off-target effects or toxicities observed with this compound treatment?
The most frequently reported adverse effects are on-target effects in normal cells, including gastrointestinal toxicities (such as diarrhea, nausea, and vomiting) and myelosuppression (leading to febrile neutropenia and thrombocytopenia).[4] These side effects are a class effect of MDM2 inhibitors and are dose-limiting.[7]
Q4: How should this compound be stored and prepared for in vitro experiments?
This compound is typically supplied as a powder. For long-term storage, it should be kept at -20°C for up to 3 years.[8] Stock solutions are commonly prepared in DMSO at a concentration of 100 mg/mL (162.21 mM).[9] To avoid solubility issues, it is recommended to use fresh, moisture-free DMSO.[9] Once prepared, stock solutions should be aliquoted and stored at -80°C for up to a year to avoid repeated freeze-thaw cycles.[9] For short-term use, solutions can be stored at -20°C for up to one month.[9]
Troubleshooting Guides
Problem 1: Lower than expected cytotoxicity in a p53 wild-type cell line.
-
Possible Cause 1: Sub-optimal drug concentration or incubation time.
-
Solution: Perform a dose-response experiment with a broad range of this compound concentrations and multiple time points (e.g., 24, 48, 72 hours) to determine the optimal IC50 for your specific cell line.
-
-
Possible Cause 2: Cell line-specific resistance mechanisms.
-
Solution:
-
Verify the p53 status of your cell line. Prolonged cell culture can sometimes lead to genetic drift.
-
Investigate potential intrinsic resistance mechanisms. For example, some AML cells with a mature myeloid signature show resistance due to low MDM2 or TP53 expression.[10]
-
Consider that the cellular response to MDM2 inhibitors can range from cell cycle arrest to apoptosis. Assess both endpoints.
-
-
-
Possible Cause 3: Issues with this compound stability or activity.
-
Solution: Ensure proper storage and handling of the compound. Prepare fresh dilutions from a properly stored stock solution for each experiment.
-
Problem 2: High variability between experimental replicates.
-
Possible Cause 1: Inconsistent cell seeding density.
-
Solution: Ensure a homogenous single-cell suspension before seeding. Use a calibrated pipette and a consistent seeding protocol for all wells.
-
-
Possible Cause 2: Edge effects in multi-well plates.
-
Solution: To minimize evaporation and temperature gradients, avoid using the outer wells of the plate for experimental samples. Fill the perimeter wells with sterile PBS or media.
-
-
Possible Cause 3: Incomplete dissolution of formazan crystals (in MTT/XTT assays).
-
Solution: Ensure complete solubilization of the formazan product by thorough mixing and allowing sufficient incubation time with the solubilization buffer.
-
Problem 3: Acquisition of resistance to this compound after prolonged treatment.
-
Possible Cause 1: Development of p53 mutations.
-
Possible Cause 2: Activation of alternative signaling pathways.
-
Solution: Long-term exposure to this compound can lead to the activation of the ERK1/2–IGFBP1 signaling pathway, contributing to resistance. Consider investigating the activation status of this pathway in your resistant cells.
-
-
Possible Cause 3: Upregulation of drug efflux pumps.
-
Solution: Investigate the expression and activity of ABC transporters, such as P-glycoprotein, which can mediate drug efflux.
-
Quantitative Data
Table 1: this compound IC50 Values in Various Cancer Cell Lines
| Cell Line | Cancer Type | p53 Status | IC50 (µM) | Assay Type | Reference |
| SJSA-1 | Osteosarcoma | Wild-Type | 0.01 | MTT Assay | [9] |
| HCT116 | Colorectal Carcinoma | Wild-Type | 0.01 | MTT Assay | [9] |
| MV4-11 | Acute Myeloid Leukemia | Wild-Type | 0.055 | CellTiter-Glo | |
| MOLM-13 | Acute Myeloid Leukemia | Wild-Type | 0.035 | CellTiter-Glo | |
| OCI-AML-3 | Acute Myeloid Leukemia | Wild-Type | > 2 | CellTiter-Glo | |
| HL-60 | Promyelocytic Leukemia | Mutant | > 2 | CellTiter-Glo |
Key Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is a general guideline for assessing this compound-induced cytotoxicity using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
Materials:
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well flat-bottom plates
-
Multichannel pipette
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells. Ensure >90% viability.
-
Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.
-
Incubate overnight at 37°C in a 5% CO2 incubator to allow for cell attachment.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound in complete medium from the stock solution.
-
Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
-
MTT Incubation:
-
Add 10 µL of 5 mg/mL MTT solution to each well.
-
Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
-
Solubilization:
-
Carefully remove the medium containing MTT.
-
Add 100 µL of solubilization solution to each well.
-
Mix thoroughly on an orbital shaker for 15 minutes to dissolve the formazan crystals.
-
-
Data Acquisition:
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining
This protocol describes the detection of apoptosis by flow cytometry using Annexin V to identify externalized phosphatidylserine and PI to identify necrotic cells.
Materials:
-
Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and Binding Buffer)
-
Cold PBS
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and treat with this compound at the desired concentrations for the appropriate time.
-
-
Cell Harvesting:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS and centrifuge at 300 x g for 5 minutes.
-
-
Staining:
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI solution.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Data Acquisition:
-
Analyze the samples by flow cytometry within one hour.
-
Use unstained, Annexin V-FITC only, and PI only controls for compensation and to set the gates.
-
Apoptotic cells will be Annexin V positive and PI negative (early apoptosis) or Annexin V and PI positive (late apoptosis).
-
Protocol 3: Cell Cycle Analysis by Propidium Iodide (PI) Staining
This protocol outlines the analysis of cell cycle distribution by staining DNA with PI and analyzing by flow cytometry.
Materials:
-
Cold 70% ethanol
-
Cold PBS
-
PI staining solution (e.g., 50 µg/mL PI and 100 µg/mL RNase A in PBS)
-
Flow cytometer
Procedure:
-
Cell Treatment and Harvesting:
-
Treat cells with this compound as required.
-
Harvest approximately 1-2 x 10^6 cells.
-
Wash the cells with cold PBS and centrifuge.
-
-
Fixation:
-
Resuspend the cell pellet in 500 µL of cold PBS.
-
While vortexing gently, add 4.5 mL of cold 70% ethanol dropwise to fix the cells.
-
Incubate at 4°C for at least 2 hours (or overnight).
-
-
Staining:
-
Centrifuge the fixed cells and discard the ethanol.
-
Wash the cells once with cold PBS.
-
Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubate for 30 minutes at room temperature in the dark.
-
-
Data Acquisition:
-
Analyze the samples on a flow cytometer.
-
The DNA content will be used to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
-
Visualizations
Caption: this compound's mechanism of action.
Caption: Experimental workflow for assessing cytotoxicity.
Caption: Troubleshooting workflow for unexpected results.
References
- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. texaschildrens.org [texaschildrens.org]
- 3. selleckchem.com [selleckchem.com]
- 4. ucl.ac.uk [ucl.ac.uk]
- 5. Synthesis, characterization, and anti-cancer potential of novel p53-mediated Mdm2 and Pirh2 modulators: an integrated In silico and In vitro approach - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. broadpharm.com [broadpharm.com]
- 9. Resistance mechanisms to inhibitors of p53-MDM2 interactions in cancer therapy: can we overcome them? - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modified Annexin V/Propidium Iodide Apoptosis Assay For Accurate Assessment of Cell Death - PMC [pmc.ncbi.nlm.nih.gov]
Idasanutlin experimental variability and controls
Welcome to the . This resource is designed to assist researchers, scientists, and drug development professionals in navigating the experimental complexities of Idasanutlin. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and key data to ensure the robustness and reproducibility of your results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
This compound is a potent and selective small-molecule inhibitor of the MDM2-p53 interaction.[1][2][3] By binding to MDM2, this compound blocks the negative regulation of the tumor suppressor protein p53.[2] This prevents the MDM2-mediated degradation of p53, leading to the accumulation of p53 in the nucleus.[2] The restoration of p53 activity can trigger cell cycle arrest, apoptosis, and inhibition of tumor growth in cancer cells that retain wild-type p53.[4][5]
Q2: What are the key considerations for storing and preparing this compound?
This compound is typically supplied as a powder. For in vitro experiments, it is soluble in DMSO up to 100 mM.[5][6] It is recommended to prepare a concentrated stock solution in fresh, moisture-free DMSO and store it in aliquots at -20°C to avoid repeated freeze-thaw cycles.[1][6] The stability of this compound in aqueous cell culture media over long incubation periods should be considered, and the use of a recently developed nanoformulation may enhance its solubility and stability.[7]
Q3: What are the expected on-target effects of this compound in vivo?
Due to its mechanism of reactivating p53, which is also crucial for normal cell function, this compound can cause on-target toxicities. The most commonly reported side effects in clinical studies include hematological toxicities like thrombocytopenia and neutropenia, as well as gastrointestinal issues such as diarrhea, nausea, and vomiting.[8][9] These on-target effects on normal tissues should be carefully monitored in animal studies.
Q4: How can resistance to this compound develop?
Prolonged exposure to this compound can lead to the development of acquired resistance. The most frequently observed mechanism of resistance is the selection of cancer cells with mutations in the TP53 gene, rendering the drug ineffective as its action is dependent on wild-type p53.[4][8][10] Other reported resistance mechanisms include the activation of alternative survival pathways, such as the NF-κB and ERK1/2 pathways, and the upregulation of proteins like IGFBP1.[11]
Troubleshooting Guides
Cell Viability and Proliferation Assays
| Issue | Possible Cause(s) | Recommended Solution(s) | Positive/Negative Controls |
| High variability between replicate wells | - Uneven cell seeding- Edge effects in the plate- Inconsistent drug concentration | - Ensure a single-cell suspension before seeding.- Avoid using the outer wells of the plate.- Perform serial dilutions of this compound carefully and mix well. | - Positive Control: A known cytotoxic agent for the cell line.- Negative Control: Vehicle (DMSO) treated cells. |
| No significant effect on cell viability in a p53 wild-type cell line | - TP53 mutation status is incorrect- Cell line is inherently resistant (e.g., high MDMX expression)- Insufficient incubation time or drug concentration | - Verify the TP53 status of your cell line.- Test a range of concentrations and time points.- Use a positive control cell line known to be sensitive to this compound (e.g., SJSA-1). | - Positive Control Cell Line: SJSA-1- Negative Control Cell Line: A p53-null or mutated cell line (e.g., SAOS-2).[4] |
| Discrepancy between viability (e.g., MTT) and apoptosis (e.g., Annexin V) assays | - this compound may be inducing cell cycle arrest rather than apoptosis in the specific cell line.[4] | - Perform cell cycle analysis (e.g., propidium iodide staining and flow cytometry) to assess cell cycle distribution.- Measure markers of apoptosis (e.g., cleaved PARP, Caspase-3 activation) by Western blot or other methods. | - Positive Control for Apoptosis: Staurosporine treatment.[4][12] |
Western Blotting for p53 Pathway Activation
| Issue | Possible Cause(s) | Recommended Solution(s) | Positive/Negative Controls |
| Weak or no induction of p53 or p21 | - Insufficient drug concentration or treatment time- Low protein loading- Poor antibody quality- Cell line is not responsive | - Perform a dose-response and time-course experiment (e.g., 0.05, 0.5, 5 µM for 8 and 24 hours).[4][13]- Ensure adequate protein loading (20-30 µg of total cell lysate).[14]- Use a validated antibody for p53 and p21.- Use a known responsive cell line as a positive control. | - Positive Control: Treat a sensitive cell line (e.g., MCF-7, U-2 OS) with this compound.[4]- Negative Control: Untreated or vehicle-treated cells. |
| High background on the blot | - Inadequate blocking- Antibody concentration too high- Insufficient washing | - Block the membrane for at least 1 hour at room temperature or overnight at 4°C with 5% non-fat milk or BSA in TBST.[15]- Titrate the primary and secondary antibody concentrations.- Increase the number and duration of washes.[15] | - Include a lane with lysis buffer only to check for non-specific binding. |
| Multiple non-specific bands | - Antibody is not specific- Protein degradation | - Use a more specific, preferably monoclonal, antibody.- Add protease and phosphatase inhibitors to your lysis buffer and keep samples on ice.[14][16] | - Use a lysate from a cell line known to express the target protein at high levels. |
Quantitative Data Summary
Table 1: In Vitro Potency of this compound
| Assay Type | Target/Cell Line | IC50 / Binding Affinity | Reference |
| Binding Assay | p53-MDM2 interaction | 6 nM | [1][3][5][6] |
| Cell Proliferation Assay | Average of p53 wild-type cancer cell lines | 30 nM | [3][5][6] |
| Cytotoxicity Assay | SJSA-1 cells | 0.01 µM | [1] |
| Cytotoxicity Assay | HCT116 cells | 0.01 µM | [1] |
| Proliferation Assay (EdU incorporation) | SJSA-1 cells (in 10% human serum) | 0.045 µM | [1] |
Experimental Protocols
Protocol 1: Cell Viability Assessment using MTT Assay
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Drug Treatment: Prepare serial dilutions of this compound in culture medium. Remove the old medium from the wells and add 100 µL of the this compound-containing medium. Include vehicle (DMSO) only wells as a negative control.
-
Incubation: Incubate the plate for the desired duration (e.g., 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for p53 and p21 Induction
-
Cell Treatment: Seed cells in a 6-well plate and treat with varying concentrations of this compound (e.g., 0.05, 0.5, 5 µM) and a vehicle control for 8 to 24 hours.[4][13]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.
-
Sample Preparation: Mix 20-30 µg of protein with Laemmli sample buffer and boil for 5 minutes.
-
SDS-PAGE: Load the samples onto a polyacrylamide gel and run the electrophoresis to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p53, p21, and a loading control (e.g., GAPDH, β-actin) overnight at 4°C.
-
Washing: Wash the membrane three times with TBST for 10 minutes each.
-
Secondary Antibody Incubation: Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Visualizations
Caption: this compound's mechanism of action in the cell nucleus.
Caption: Workflow for Western blot analysis of p53 pathway activation.
Caption: Troubleshooting logic for cell viability assay results.
References
- 1. selleckchem.com [selleckchem.com]
- 2. Facebook [cancer.gov]
- 3. Portico [access.portico.org]
- 4. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. This compound | Ubiquitin Ligase (E3) Inhibitors: R&D Systems [rndsystems.com]
- 7. This compound-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. targetedonc.com [targetedonc.com]
- 10. mdpi.com [mdpi.com]
- 11. P08.19 Resistance towards the MDM2 inhibitor this compound is mediated via the NFkB pathway and IGFBP1 upregulation in glioblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells [mdpi.com]
- 13. researchgate.net [researchgate.net]
- 14. Western Blotting Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 15. Western Blot Troubleshooting | Thermo Fisher Scientific - IN [thermofisher.com]
- 16. m.youtube.com [m.youtube.com]
Technical Support Center: Idasanutlin Bioavailability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idasanutlin. The following information is designed to help improve its bioavailability in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What are the known challenges with the oral bioavailability of this compound?
A1: this compound, a potent MDM2 inhibitor, exhibits moderate absolute oral bioavailability, which has been reported to be approximately 40.1%.[1] Key challenges stem from its hydrophobic nature and low aqueous solubility.[2][3] Additionally, this compound has low membrane permeability and is a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump the drug out of intestinal cells, reducing its net absorption.[4]
Q2: How can the formulation of this compound be optimized to improve its bioavailability?
A2: Two promising strategies that have been explored are the development of an optimized spray-dried powder formulation and a lipid-based nanocomplex. A spray-dried powder formulation has been reported to have approximately twofold higher bioavailability compared to the microprecipitate bulk powder (MBP) formulation.[5] Another approach is the formulation of an this compound-loaded lipid nanocomplex (IDLIN), which has been shown to enhance the drug's solubility and stability in preclinical studies.[2][3]
Q3: What is the effect of food on the bioavailability of this compound?
A3: Clinical studies have indicated that there is no clinically meaningful effect of food on the pharmacokinetic exposure of this compound.[5][6] Therefore, administering this compound with or without food is unlikely to significantly alter its absorption.
Q4: Can co-administration of other agents improve this compound's bioavailability?
A4: Co-administration with inhibitors of efflux transporters, particularly P-glycoprotein (P-gp), is a potential strategy to enhance this compound's absorption. By blocking the efflux pump, more of the drug can be absorbed into the systemic circulation. However, specific clinical data on the co-administration of P-gp inhibitors with this compound is limited.
Troubleshooting Guide
| Issue Encountered | Potential Cause | Suggested Solution |
| Low and variable plasma concentrations of this compound in preclinical models. | Poor dissolution of the microprecipitate bulk powder (MBP) formulation. | Consider formulating this compound as a spray-dried powder or a lipid-based nanocomplex to improve solubility and dissolution rate. (See Experimental Protocols section for details). |
| Suspected poor intestinal absorption despite adequate dissolution. | Efflux by intestinal transporters like P-glycoprotein (P-gp). | Co-administer a P-gp inhibitor (e.g., verapamil, cyclosporine A) in your in vitro or animal model to assess the impact of efflux on absorption. Perform a Caco-2 permeability assay to determine the efflux ratio. |
| Difficulty in achieving therapeutic concentrations in in vivo studies. | Sub-optimal formulation leading to low bioavailability. | Switch to a formulation with demonstrated higher bioavailability, such as the spray-dried powder, which has been reported to be superior to the MBP formulation.[5] Alternatively, explore novel formulations like the IDLIN. |
| Inconsistent results in p53 activation assays. | Insufficient intracellular concentration of this compound due to poor permeability. | Ensure the formulation used allows for adequate cell penetration. For in vitro studies, confirm the solubility of this compound in the cell culture medium. |
Data on this compound Formulations
Table 1: Comparison of this compound Oral Formulations
| Formulation | Key Characteristics | Reported Bioavailability Improvement |
| Microprecipitate Bulk Powder (MBP) | Early-phase clinical trial formulation. | Baseline |
| Optimized Spray-Dried Powder | Improved formulation for later-phase studies. | Approximately twofold higher than MBP.[5] |
| This compound-Loaded Lipid Nanocomplex (IDLIN) | A self-nanoemulsifying drug delivery system (SNEDDS).[2][3] | Enhanced solubility and stability in in vitro studies. In vivo bioavailability data not yet published. |
Table 2: In Vitro Characteristics of this compound-Loaded Lipid Nanocomplex (IDLIN) [2][3]
| Parameter | Value |
| Mean Droplet Size | 81.17 ± 0.485 nm |
| Polydispersity Index | 0.122 ± 0.009 |
| Zeta Potential (Physiological pH) | -3.18 ± 0.956 mV |
| Zeta Potential (Tumor microenvironment mimicking pH) | +11.37 ± 0.404 mV |
Experimental Protocols
Protocol 1: Preparation of this compound-Loaded Lipid Nanocomplex (IDLIN)
This protocol is based on the published method for creating a self-nanoemulsifying drug delivery system (SNEDDS) for this compound.[2][3]
Materials:
-
This compound (IDA)
-
DLin-DMA (cationic ionizable lipid)
-
Labrasol® (Caprylocaproyl polyoxyl-8 glycerides)
-
Transcutol® HP (Diethylene glycol monoethyl ether)
-
Capryol™ 90 (Propylene glycol monocaprylate)
-
Ethanol
-
Deionized water
Procedure:
-
Preparation of the Hydrophobic Ion-Pairing Complex:
-
Dissolve this compound and DLin-DMA in ethanol at an equimolar ratio.
-
Stir the mixture at room temperature for 1 hour to allow for complex formation.
-
Remove the ethanol by rotary evaporation to obtain the dried IDA-DLin-DMA complex.
-
-
Formulation of the SNEDDS:
-
Prepare the lipid phase by mixing Labrasol®, Transcutol® HP, and Capryol™ 90 in a predetermined ratio (e.g., 40:40:20 v/v/v).
-
Disperse the IDA-DLin-DMA complex in the lipid phase.
-
Gently heat the mixture to 40°C and vortex until a clear and homogenous solution is formed.
-
-
Characterization:
-
To form the nanoemulsion, dilute the SNEDDS formulation with deionized water at a 1:100 ratio and vortex.
-
Measure the droplet size, polydispersity index, and zeta potential using a dynamic light scattering instrument.
-
Protocol 2: Caco-2 Permeability Assay for this compound
This protocol provides a general framework for assessing the intestinal permeability and efflux of this compound using the Caco-2 cell model.
Materials:
-
Caco-2 cells
-
Transwell® inserts (e.g., 12-well plates, 0.4 µm pore size)
-
Dulbecco's Modified Eagle's Medium (DMEM) with supplements
-
Hank's Balanced Salt Solution (HBSS)
-
This compound
-
Lucifer yellow (monolayer integrity marker)
-
P-glycoprotein inhibitor (e.g., Verapamil)
-
LC-MS/MS system
Procedure:
-
Cell Culture:
-
Culture Caco-2 cells on Transwell® inserts for 21-25 days to allow for differentiation and formation of a polarized monolayer.
-
Monitor the integrity of the monolayer by measuring the transepithelial electrical resistance (TEER).
-
-
Permeability Assay:
-
Wash the Caco-2 monolayers with pre-warmed HBSS.
-
Apical to Basolateral (A-B) Transport: Add this compound solution (in HBSS) to the apical (upper) chamber.
-
Basolateral to Apical (B-A) Transport: Add this compound solution to the basolateral (lower) chamber.
-
To assess the role of P-gp, perform parallel experiments with the co-administration of a P-gp inhibitor in both chambers.
-
Incubate the plates at 37°C with gentle shaking.
-
At specified time points (e.g., 30, 60, 90, 120 minutes), collect samples from the receiver chamber and replace with fresh HBSS.
-
At the end of the experiment, measure the permeability of lucifer yellow to confirm monolayer integrity.
-
-
Sample Analysis:
-
Quantify the concentration of this compound in the collected samples using a validated LC-MS/MS method.
-
-
Data Analysis:
-
Calculate the apparent permeability coefficient (Papp) for both A-B and B-A directions.
-
Determine the efflux ratio (Papp B-A / Papp A-B). An efflux ratio greater than 2 suggests active efflux.
-
Protocol 3: Western Blot for p53 and p21 Activation by this compound
This protocol details the procedure to assess the pharmacodynamic effect of this compound by measuring the protein levels of p53 and its downstream target, p21.[7][8][9][10][11]
Materials:
-
Cancer cell line with wild-type TP53 (e.g., MCF-7, U-2 OS)
-
Cell culture reagents
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels and electrophoresis apparatus
-
Western blot transfer system
-
Primary antibodies: anti-p53, anti-p21, anti-β-actin (loading control)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment:
-
Seed cells in a multi-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (and a vehicle control) for a specified time (e.g., 6, 12, or 24 hours).
-
-
Protein Extraction:
-
Wash the cells with ice-cold PBS and lyse them with lysis buffer.
-
Collect the cell lysates and centrifuge to pellet cellular debris.
-
Determine the protein concentration of the supernatant using a BCA assay.
-
-
Western Blotting:
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST.
-
Incubate the membrane with primary antibodies against p53, p21, and β-actin overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibodies.
-
Wash the membrane again and develop with a chemiluminescent substrate.
-
Capture the image using a chemiluminescence imaging system.
-
-
Analysis:
-
Quantify the band intensities and normalize the levels of p53 and p21 to the loading control (β-actin).
-
Visualizations
References
- 1. journalofappliedbioanalysis.com [journalofappliedbioanalysis.com]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. This compound-ionizable lipid nanocomplex for enhanced solubility, stability, and anticancer activity in p53 sensitive lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Accelerating Clinical Development of this compound through a Physiologically Based Pharmacokinetic Modeling Risk Assessment for CYP450 Isoenzyme-Related Drug-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Prolonged this compound (RG7388) Treatment Leads to the Generation of p53-Mutated Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. p53 targets identified by protein expression profiling - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
Idasanutlin degradation pathways and prevention
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Idasanutlin.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of this compound degradation?
A1: In biological systems, this compound is primarily degraded through metabolic pathways. The main enzymes involved are Cytochrome P450 3A4 (CYP3A4), Cytochrome P450 2C8 (CYP2C8), and UDP glucuronosyltransferase 1A3 (UGT1A3).[1][2] These enzymes modify the this compound molecule, facilitating its excretion from the body. For in vitro experiments, degradation can also occur due to improper storage and handling, such as exposure to light or reactive solvents.
Q2: How should I store this compound to ensure its stability?
A2: Proper storage is crucial for maintaining the integrity of this compound. Recommendations are summarized in the table below.
| Form | Storage Condition | Shelf Life |
| Powder | -20°C | ≥ 4 years[3] |
| DMSO Stock Solution | -20°C | For optimal results, prepare fresh or aliquot and store for short periods. Avoid repeated freeze-thaw cycles. |
Q3: My this compound solution in DMSO appears to have precipitated. What should I do?
A3: Precipitation of this compound in DMSO can occur, especially if the DMSO has absorbed moisture, which reduces its solubilizing capacity.[1] It is recommended to use fresh, anhydrous DMSO to prepare stock solutions.[1] If precipitation occurs, you can try to gently warm the solution and vortex to redissolve the compound. However, for quantitative experiments, it is best to prepare a fresh solution.
Q4: Is this compound sensitive to light?
A4: While specific photostability data for this compound is not extensively published, it is a general best practice to protect small molecule inhibitors from light to prevent potential photodegradation. A study on a photocleavable version of this compound highlights its light-sensitive nature, suggesting that the core molecule may also be susceptible to light-induced changes.[2] Therefore, it is advisable to store solutions in amber vials or wrap containers in foil and minimize exposure to light during experiments.
Troubleshooting Guides
Issue 1: Inconsistent or lower-than-expected activity in cell-based assays.
| Possible Cause | Troubleshooting Step |
| This compound Degradation | - Prepare fresh working solutions from a recently prepared DMSO stock. - Ensure proper storage of stock solutions at -20°C in tightly sealed, amber vials. - Avoid repeated freeze-thaw cycles by aliquoting the stock solution. |
| Metabolism in Cell Culture | - If working with cell lines with high metabolic activity (e.g., primary hepatocytes), consider shorter incubation times. - For mechanistic studies on this compound's direct effects, the use of broad-spectrum CYP inhibitors (with appropriate controls) could be considered to reduce metabolic degradation, though this may have other confounding effects. |
| Incorrect Concentration | - Verify the calculations for dilutions. - Have the concentration of the stock solution confirmed by a suitable analytical method if possible. |
| Cell Line Sensitivity | - Ensure the cell line used expresses wild-type p53, as this compound's primary mechanism of action is p53-dependent. - Confirm the sensitivity of your cell line to this compound by performing a dose-response curve and comparing the IC50 value to published data. |
Issue 2: Variability in in vivo experiments.
| Possible Cause | Troubleshooting Step |
| Poor Bioavailability/Stability in Formulation | - Prepare the formulation fresh before each administration.[4] - Ensure the formulation is homogenous and the compound is fully dissolved or suspended. - Consider optimizing the delivery vehicle. Common formulations include solutions with PEG300, Tween80, and water, or suspensions in corn oil.[1][4] |
| High In Vivo Metabolism | - Be aware of the rapid in vivo metabolism of this compound by CYP3A4, CYP2C8, and UGT1A3.[1][2] This is an inherent property of the compound. - Account for this in the experimental design, for example, by choosing appropriate dosing schedules. |
| Inter-animal Variability | - Increase the number of animals per group to improve statistical power. - Ensure consistent administration techniques. |
Signaling and Experimental Workflow Diagrams
References
Validation & Comparative
Idasanutlin vs. Nutlin-3a: A Comparative Analysis of Second-Generation MDM2 Inhibition
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Idasanutlin (RG7388) and Nutlin-3a, two critical small molecule inhibitors of the MDM2-p53 interaction. This analysis is supported by experimental data on their mechanism of action, potency, and clinical development.
This compound, a second-generation MDM2 antagonist, was developed to improve upon the potency and pharmacokinetic profile of earlier nutlins, such as Nutlin-3a.[1] Both molecules function by inhibiting the interaction between the MDM2 protein and the tumor suppressor protein p53.[2][3] This inhibition prevents the enzymatic degradation of p53, leading to its stabilization and the restoration of its transcriptional activity.[2] Consequently, the p53 pathway is reactivated, which can induce cell cycle arrest, apoptosis, and senescence in cancer cells with wild-type p53.[1][4][5]
Mechanism of Action: Disrupting the MDM2-p53 Axis
Both this compound and Nutlin-3a are potent and selective inhibitors that bind to the p53-binding pocket of MDM2.[5][6] This direct competition prevents MDM2 from targeting p53 for ubiquitination and subsequent proteasomal degradation. The restoration of p53 function is a key therapeutic strategy in many cancers where the p53 pathway is inactivated due to MDM2 overexpression.[1][2] While both compounds share this fundamental mechanism, this compound was specifically engineered for enhanced stereochemical and conformational properties, resulting in a more potent and selective inhibitor.[1]
Comparative Performance Data
The following tables summarize the quantitative data for this compound and Nutlin-3a based on preclinical studies. This compound consistently demonstrates superior potency in inhibiting the MDM2-p53 interaction and cellular proliferation.
Table 1: In Vitro Potency
| Compound | Target | Assay Type | IC50 | Reference |
| This compound | p53-MDM2 Interaction | Cell-free | 6 nM | [7][8] |
| Cell Proliferation (SJSA1) | MTT Assay | 10 nM | [7] | |
| Cell Proliferation (HCT116) | MTT Assay | 10 nM | [7] | |
| Nutlin-3a | p53-MDM2 Interaction | 90 nM | [9] | |
| Cell Proliferation (U-2 OS) | Apoptosis Assay | 2-10 µM | [3] |
Table 2: In Vivo Efficacy
| Compound | Cancer Model | Dosing | Effect | Reference |
| This compound | SJSA1 Osteosarcoma Xenograft | 25 mg/kg, p.o. | Tumor growth inhibition and regression | [7] |
| Nutlin-3a | U-2 OS Osteosarcoma Xenograft | 25 mg/kg, i.p., daily for 14 days | 85% tumor growth inhibition | [3] |
| SJSA-1 Tumor Xenograft | 200 mg/kg, p.o., twice daily for 20 days | 90% tumor growth inhibition | [3] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of experimental findings. Below are representative protocols for key assays used to evaluate MDM2 inhibitors.
p53-MDM2 Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This biochemical assay quantifies the ability of a compound to disrupt the interaction between p53 and MDM2.
-
Reagents : GST-tagged MDM2, biotinylated p53 peptide, Eu-8044-streptavidin, and Phycolink goat anti-GST allophycocyanin.
-
Procedure :
-
The inhibitor (this compound or Nutlin-3a) is incubated with GST-MDM2 and the biotinylated p53 peptide for one hour at 37°C in an assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 1 mM DTT, 0.02 mg/ml BSA).
-
Phycolink goat anti-GST allophycocyanin and Eu-8044-streptavidin are added, followed by a one-hour incubation at room temperature.
-
The plate is read using a fluorescence reader.
-
-
Data Analysis : IC50 values are determined from the dose-response curves using a 4-parameter logistic model.[7]
Cell Proliferation (MTT) Assay
This cell-based assay measures the cytotoxic or cytostatic effects of the compounds on cancer cell lines.
-
Cell Seeding : Cancer cells (e.g., SJSA1, HCT116) are seeded in 96-well plates and allowed to attach overnight.
-
Treatment : Cells are treated with a range of concentrations of this compound or Nutlin-3a for a specified duration (e.g., 48-96 hours).
-
MTT Addition : MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals.
-
Solubilization : The formazan crystals are dissolved in a solubilization buffer (e.g., DMSO).
-
Absorbance Measurement : The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis : The concentration at which 50% of cell proliferation is inhibited (IC50) is calculated from the dose-response curve.[7]
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. MDM2 inhibitor Nutlin-3a suppresses proliferation and promotes apoptosis in osteosarcoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Activation of p53 by Nutlin-3a Induces Apoptosis and Cellular Senescence in Human Glioblastoma Multiforme - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Mdm2 inhibitor Nutlin-3a induces p53-mediated apoptosis by transcription-dependent and transcription-independent mechanisms and may overcome Atm-mediated resistance to fludarabine in chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 7. selleckchem.com [selleckchem.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. medchemexpress.com [medchemexpress.com]
A Comparative Guide to Idasanutlin and Other MDM2 Inhibitors for Cancer Research
For Researchers, Scientists, and Drug Development Professionals
The p53 tumor suppressor protein, often dubbed the "guardian of the genome," plays a pivotal role in preventing cancer formation. Its inactivation, a common event in human cancers, can occur through mutations in the TP53 gene or through functional suppression by its primary negative regulator, the E3 ubiquitin ligase MDM2. In tumors retaining wild-type TP53, the overexpression of MDM2 creates an oncogenic dependency, making the MDM2-p53 interaction a compelling therapeutic target. This has spurred the development of a class of drugs known as MDM2 inhibitors, designed to disrupt this interaction and reactivate p53's tumor-suppressive functions.
Idasanutlin (RG7388) is a second-generation, orally available, small-molecule MDM2 inhibitor that has been extensively investigated in clinical trials.[1] This guide provides an objective comparison of this compound with other prominent MDM2 inhibitors in clinical development, supported by preclinical and clinical data.
Mechanism of Action: Restoring p53 Function
MDM2 inhibitors, including this compound, function by binding to the p53-binding pocket on the MDM2 protein.[2] This competitive inhibition prevents MDM2 from binding to p53, thereby blocking MDM2-mediated ubiquitination and subsequent proteasomal degradation of p53. The stabilized p53 can then accumulate in the nucleus, where it transcriptionally activates its downstream target genes, leading to cell cycle arrest, apoptosis, or senescence in cancer cells.
Preclinical Performance: A Quantitative Comparison
The potency of MDM2 inhibitors is typically assessed by their half-maximal inhibitory concentration (IC50) in biochemical and cell-based assays. The following table summarizes the reported IC50 values for this compound and other MDM2 inhibitors in various cancer cell lines. Lower IC50 values indicate higher potency.
| Inhibitor | Cell Line | Cancer Type | TP53 Status | IC50 (nM) | Reference |
| This compound | SJSA-1 | Osteosarcoma | Wild-Type | 10 | [3] |
| HCT116 | Colorectal Cancer | Wild-Type | 10 | [3] | |
| MV4-11 | AML | Wild-Type | 55 | [4] | |
| MOLM-13 | AML | Wild-Type | 35 | [4] | |
| Siremadlin (HDM201) | Nalm-6 | B-cell Leukemia | Wild-Type | Sensitive | [5] |
| Milademetan (DS-3032b) | WaGa | Merkel Cell Carcinoma | Wild-Type | 9-223 | [6] |
| MKL-1 | Merkel Cell Carcinoma | Wild-Type | 9-223 | [6] | |
| MCF7 | Breast Cancer | Wild-Type | 11,070 | [7] | |
| Navtemadlin (AMG-232) | SJSA-1 | Osteosarcoma | Wild-Type | 9.4-23.8 | [8] |
| HCT116 | Colorectal Cancer | Wild-Type | 9.4-23.8 | [8] | |
| ACHN | Renal Cancer | Wild-Type | 9.4-23.8 | [8] | |
| Glioblastoma Stem Cells | Glioblastoma | Wild-Type | 76 | [9] | |
| BI 907828 | Glioblastoma Stem Cells | Glioblastoma | Wild-Type | pM concentrations | [10] |
| Alrizomadlin (APG-115) | - | - | - | - | - |
Clinical Trial Landscape: Efficacy and Safety
The clinical development of MDM2 inhibitors has been most prominent in hematological malignancies, particularly acute myeloid leukemia (AML), and solid tumors with MDM2 amplification, such as liposarcoma. The following table summarizes key clinical trial results for this compound and its competitors.
| Inhibitor | Phase | Cancer Type(s) | Key Efficacy Results | Common Grade ≥3 Adverse Events | Reference |
| This compound | Phase III (MIRROS) | Relapsed/Refractory AML | Did not meet primary endpoint of improving overall survival vs. placebo + cytarabine (median OS: 8.3 vs 9.1 months). ORR: 38.8% vs 22.0%. | Diarrhea, febrile neutropenia, nausea. | [3][11] |
| Phase II | Polycythemia Vera | 50% achieved complete hematologic response. | Nausea, vomiting. | [12] | |
| Siremadlin (HDM201) | Phase I | Advanced Solid Tumors & AML | Solid Tumors ORR: 10.3%. AML ORR: up to 22.2% depending on regimen. | Myelosuppression, tumor lysis syndrome. | [13][14][15] |
| Milademetan (DS-3032b) | Phase II (MANTRA-2) | MDM2-amplified Solid Tumors | Best overall response: 19.4% (1 confirmed PR). Median PFS: 3.5 months. | Thrombocytopenia, neutropenia, anemia, leukopenia, diarrhea. | [16][17] |
| Phase I | Advanced Liposarcoma, Solid Tumors, Lymphomas | DCR: 45.8%. Median PFS: 4.0 months. In DDLPS, DCR was 58.5% and median PFS was 7.2 months. | Thrombocytopenia, neutropenia, anemia. | [5][18] | |
| Navtemadlin (KRT-232) | Phase III (BOREAS) | Relapsed/Refractory Myelofibrosis | Significantly reduced spleen volume and improved symptom scores vs. best available therapy. | Thrombocytopenia, anemia, neutropenia, diarrhea, nausea, vomiting. | [19][20] |
| Phase II | Relapsed/Refractory Myelofibrosis | Spleen volume reduction of ≥35% in 42% of patients at week 24. | Thrombocytopenia, anemia, nausea, diarrhea, vomiting. | [21][22] | |
| BI 907828 | Phase Ia | Advanced Solid Tumors | ORR: 11.1%, DCR: 74.1%. In WDLPS and DDLPS, DCR was 100% and 75% respectively. | Thrombocytopenia, neutropenia, nausea, vomiting. | [23][24] |
| Phase Ia/Ib | Biliary Tract Cancer | 6 out of 12 patients achieved a partial response. | Neutropenia, thrombocytopenia, anemia. | [4][25] | |
| Alrizomadlin (APG-115) | Phase II | Advanced Solid Tumors | In MDM2-amplified, TP53-WT tumors, ORR was 25% and DCR was 100%. | Thrombocytopenia, lymphocytopenia, neutropenia, anemia. | [26][27] |
| Phase II (in combo with pembrolizumab) | Melanoma, NSCLC, Liposarcoma, etc. | Confirmed ORR in melanoma: 13%. | Thrombocytopenia, neutropenia, anemia, nausea. | [28] | |
| Phase Ib | R/R AML or HR-MDS | Monotherapy ORR in R/R AML: 25%. | Hematologic and gastrointestinal toxicities. | [29] |
Experimental Protocols
A fundamental aspect of evaluating MDM2 inhibitors involves a series of well-defined in vitro and in vivo experiments. Below are detailed methodologies for key assays.
Cell Viability Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Cancer cell lines of interest
-
Complete culture medium
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the MDM2 inhibitors in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the inhibitors. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After incubation, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Formazan Crystal Formation: Incubate the plate for 3-4 hours at 37°C to allow the formation of formazan crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix gently by pipetting up and down.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control.
Co-Immunoprecipitation (Co-IP) for MDM2-p53 Interaction
This technique is used to determine if two proteins (in this case, MDM2 and p53) are bound to each other in a cell lysate.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Antibody against MDM2 or p53 for immunoprecipitation
-
Protein A/G agarose beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
SDS-PAGE gels and Western blot apparatus
-
Antibodies against MDM2 and p53 for Western blotting
Protocol:
-
Cell Lysis: Treat cells with the MDM2 inhibitor or vehicle control. Lyse the cells with ice-cold lysis buffer.
-
Pre-clearing: Centrifuge the lysates to pellet cell debris. Pre-clear the supernatant by incubating with protein A/G agarose beads for 1 hour at 4°C.
-
Immunoprecipitation: Incubate the pre-cleared lysate with the primary antibody (e.g., anti-MDM2) overnight at 4°C with gentle rotation.
-
Bead Binding: Add protein A/G agarose beads and incubate for another 2-4 hours at 4°C.
-
Washing: Pellet the beads by centrifugation and wash them three to five times with wash buffer to remove non-specific binding.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane. Probe the membrane with antibodies against both p53 and MDM2 to detect the co-immunoprecipitated proteins.
Western Blotting for p53 and p21
This method is used to detect and quantify the levels of specific proteins (p53 and its downstream target p21) following treatment with an MDM2 inhibitor.
Materials:
-
Cell lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and Western blot apparatus
-
Primary antibodies against p53, p21, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
Protocol:
-
Protein Extraction: Treat cells with the MDM2 inhibitor for various time points. Lyse the cells and quantify the protein concentration.
-
SDS-PAGE: Load equal amounts of protein from each sample onto an SDS-PAGE gel and separate the proteins by electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane with a blocking solution (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibodies (anti-p53, anti-p21, and anti-loading control) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again and add the chemiluminescent substrate. Detect the signal using an imaging system.
-
Analysis: Quantify the band intensities and normalize them to the loading control to determine the relative protein expression levels.
Logical Relationships in Mechanism of Action
The decision-making process for the cellular outcome following MDM2 inhibition is a complex interplay of various factors. The diagram below illustrates the logical flow from MDM2 inhibition to the ultimate cell fate.
Conclusion
This compound and other MDM2 inhibitors represent a promising class of targeted therapies for cancers with wild-type TP53 and MDM2 overexpression. While preclinical data have shown potent anti-tumor activity for many of these compounds, clinical trial results have been mixed, highlighting the complexities of targeting the MDM2-p53 pathway. The choice of an appropriate MDM2 inhibitor for further research or clinical development will depend on a careful evaluation of its potency, selectivity, pharmacokinetic properties, and safety profile in the context of the specific cancer type being targeted. Combination strategies, such as pairing MDM2 inhibitors with other anti-cancer agents, are also being actively explored to enhance efficacy and overcome resistance. This guide provides a foundational comparison to aid researchers in navigating this dynamic and evolving field of cancer therapy.
References
- 1. pharmacoj.com [pharmacoj.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. dovepress.com [dovepress.com]
- 5. ascopubs.org [ascopubs.org]
- 6. ascopubs.org [ascopubs.org]
- 7. Milademetan in Advanced/Metastatic Solid Tumors [clin.larvol.com]
- 8. broadpharm.com [broadpharm.com]
- 9. researchhub.com [researchhub.com]
- 10. BI-907828, a novel potent MDM2 inhibitor, inhibits glioblastoma brain tumor stem cells in vitro and prolongs survival in orthotopic xenograft mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. This compound plus cytarabine in relapsed or refractory acute myeloid leukemia: results of the MIRROS trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The MDM2 antagonist this compound in patients with polycythemia vera: results from a single-arm phase 2 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Results from a First-in-Human Phase I Study of Siremadlin (HDM201) in Patients with Advanced Wild-Type TP53 Solid Tumors and Acute Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Milademetan in Advanced Solid Tumors with MDM2 Amplification and Wild-type TP53: Preclinical and Phase II Clinical Trial Results - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. targetedonc.com [targetedonc.com]
- 21. KRT-232-109: Navtemadlin plus ruxolitinib in MF with a suboptimal ruxolitinib response [mpn-hub.com]
- 22. Phase II results from KRT-232, a first-in-class MDM2 inhibitor, for R/R MF failing JAK inhibitor therapy [mpn-hub.com]
- 23. The MDM2–p53 Antagonist Brigimadlin (BI 907828) in Patients with Advanced or Metastatic Solid Tumors: Results of a Phase Ia, First-in-Human, Dose-Escalation Study - PMC [pmc.ncbi.nlm.nih.gov]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- 26. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. A first-in-human phase I study of a novel MDM2/p53 inhibitor alrizomadlin in advanced solid tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 28. ascopubs.org [ascopubs.org]
- 29. ashpublications.org [ashpublications.org]
A Comparative Guide to the Reproducibility of Idasanutlin's Experimental Results
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive analysis of the experimental data surrounding the MDM2 inhibitor, Idasanutlin (RG7388). By summarizing key preclinical and clinical findings and detailing the methodologies used, this document aims to offer an objective resource for assessing the reproducibility of this compound's therapeutic potential.
Mechanism of Action: Restoring p53's Tumor Suppressor Function
This compound is a second-generation, orally available small molecule that acts as a potent and selective antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2] In many cancers with wild-type TP53, the tumor suppressor function of p53 is abrogated by the overexpression of MDM2, which binds to p53 and targets it for proteasomal degradation.[3][4] this compound competitively binds to the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[4] This leads to the stabilization and activation of p53, which can then induce cell cycle arrest, apoptosis, and senescence in cancer cells.[4][5]
Preclinical Efficacy: In Vitro and In Vivo Studies
This compound has demonstrated potent anti-proliferative effects across a range of cancer cell lines in vitro and has shown tumor growth inhibition in various xenograft models.
In Vitro Potency
The half-maximal inhibitory concentration (IC50) of this compound has been determined in numerous cancer cell lines, providing a quantitative measure of its potency. The table below summarizes IC50 values from different studies to allow for a comparison of its in vitro activity.
| Cell Line | Cancer Type | IC50 (nM) | Reference |
| SJSA-1 | Osteosarcoma | 30 | [4] |
| HCT-116 | Colorectal Cancer | 30 | [4] |
| RKO | Colorectal Cancer | 30 | [4] |
| KCNR | Neuroblastoma | 20-30 | [6] |
| SJNB12 | Neuroblastoma | 52-1011 | [6] |
| MV4-11 | Acute Myeloid Leukemia (AML) | Varies | [7] |
| MOLM-13 | Acute Myeloid Leukemia (AML) | Varies | [7] |
| OCI-AML-3 | Acute Myeloid Leukemia (AML) | Varies | [7] |
Note: IC50 values can vary between studies due to differences in experimental conditions such as cell density, passage number, and assay duration.
In Vivo Tumor Growth Inhibition
Preclinical studies using xenograft models have been crucial in evaluating the in vivo efficacy of this compound. The following table summarizes the reported tumor growth inhibition in various cancer models.
| Cancer Type | Xenograft Model | Treatment | Tumor Growth Inhibition | Reference | | :--- | :--- | :--- | :--- | | Osteosarcoma | SJSA-1 | this compound (oral) | Up to 100% |[4] | | Neuroblastoma | KCNR | this compound (25 mg/kg/day) | Significant inhibition (+186% vs +512% vehicle) |[8] | | Neuroblastoma | KCNR | this compound + Venetoclax | Tumor regression (-80%) |[8] | | Acute Myeloid Leukemia | MV4-11 (subcutaneous) | this compound (30 mg/kg) | 30% |[9] | | Neuroblastoma | SHSY5Y-Luc | RO6839921 (this compound prodrug) + Temozolomide | Greater than single agents |[2] | | Neuroblastoma | NB1691-Luc | RO6839921 (this compound prodrug) + Temozolomide | Greater than single agents |[2] |
Clinical Trial Results
This compound has been evaluated in several clinical trials, primarily in patients with acute myeloid leukemia (AML). The results from these trials provide critical insights into its clinical activity and safety profile.
Phase III MIRROS Trial (this compound + Cytarabine in R/R AML)
The MIRROS trial was a Phase III, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of this compound in combination with cytarabine in patients with relapsed or refractory AML.[1][10]
| Endpoint | This compound + Cytarabine | Placebo + Cytarabine | p-value | Reference |
| Median Overall Survival (TP53-WT) | 8.3 months | 9.1 months | 0.58 | [1] |
| Complete Remission (CR) Rate (TP53-WT) | 20.3% | 17.1% | 0.408 | [11] |
| Overall Response Rate (ORR) (TP53-WT) | 38.8% | 22.0% | 0.008 | [11] |
Despite an improvement in the overall response rate, the MIRROS trial did not meet its primary endpoint of improving overall survival.[1]
Phase Ib Trial (this compound + Venetoclax in R/R AML)
A Phase Ib trial investigated the combination of this compound with the BCL-2 inhibitor venetoclax in patients with relapsed or refractory AML who were ineligible for cytotoxic chemotherapy.[12][13]
| Endpoint | Result | Reference |
| Composite Complete Remission (CRc) Rate (Dose Escalation) | 26.0% | [12] |
| Morphologic Leukemia-Free State (MLFS) Rate (Dose Escalation) | 12.0% | [12] |
| Combined CRc Rate (Recommended Phase 2 Doses) | 34.3% | [12] |
| CRc Rate in patients with TP53 mutations | 20.0% | [12] |
The combination of this compound and venetoclax showed manageable safety and encouraging efficacy in this patient population.[12]
Experimental Protocols
To aid in the assessment of reproducibility, this section provides an overview of the key experimental methodologies employed in the evaluation of this compound.
MDM2-p53 Binding Assay
This assay is fundamental to confirming the mechanism of action of this compound. A common method is the Homogeneous Time-Resolved Fluorescence (HTRF) assay.
Protocol Outline:
-
Reagents: Recombinant GST-tagged MDM2, biotinylated p53 peptide, Europium cryptate-labeled anti-GST antibody, and Streptavidin-XL665.
-
Procedure:
-
Incubate GST-MDM2 and the biotinylated p53 peptide with varying concentrations of this compound.
-
Add the HTRF detection reagents (Eu-anti-GST and SA-XL665).
-
After incubation, read the fluorescence at the appropriate wavelengths.
-
-
Principle: In the absence of an inhibitor, the binding of MDM2 and p53 brings the Europium donor and XL665 acceptor fluorophores into close proximity, resulting in a FRET signal. This compound competes with the p53 peptide for binding to MDM2, disrupting FRET in a dose-dependent manner.
Cell Viability Assay (MTT/XTT)
This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.
Protocol Outline:
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined density.
-
Treatment: Treat cells with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Reagent Addition: Add MTT or XTT reagent to each well and incubate.
-
Solubilization (for MTT): Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to untreated control cells to determine the IC50 value.
Western Blotting for p53 Pathway Activation
Western blotting is used to detect the levels of key proteins in the p53 signaling pathway, such as p53, MDM2, and the p53 target gene product, p21.
Protocol Outline:
-
Cell Lysis: Lyse cells treated with this compound to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE: Separate proteins by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Blocking: Block the membrane to prevent non-specific antibody binding.
-
Antibody Incubation: Incubate the membrane with primary antibodies specific to the target proteins (p53, p21, MDM2), followed by incubation with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Use an enhanced chemiluminescence (ECL) substrate to visualize the protein bands. An increase in p53 and p21 levels following this compound treatment indicates activation of the p53 pathway.
Conclusion
The experimental data for this compound demonstrates a clear mechanism of action as an MDM2 inhibitor, leading to p53 activation. Preclinical studies consistently show in vitro and in vivo anti-tumor activity in p53 wild-type cancer models. However, the translation of this preclinical promise to clinical efficacy has been challenging, as evidenced by the outcome of the Phase III MIRROS trial in AML. Combination strategies, such as with venetoclax, have shown more encouraging results and are an active area of investigation. The reproducibility of the fundamental preclinical findings appears to be robust, though direct quantitative comparisons can be influenced by variations in experimental protocols. This guide provides a framework for researchers to critically evaluate the existing data and design future studies to further explore the therapeutic potential of this compound.
References
- 1. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Portico [access.portico.org]
- 5. This compound | Ubiquitin E3 Ligases | Tocris Bioscience [tocris.com]
- 6. High-throughput screening identifies this compound as a resensitizing drug for venetoclax-resistant neuroblastoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. aacrjournals.org [aacrjournals.org]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. ashpublications.org [ashpublications.org]
- 12. ashpublications.org [ashpublications.org]
- 13. Venetoclax and this compound in relapsed/refractory AML: a nonrandomized, open-label phase 1b trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Benchmarking Idasanutlin Against Next-Generation MDM2 Inhibitors: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the pioneering MDM2 inhibitor, Idasanutlin, against a new wave of next-generation inhibitors. By examining their performance based on available preclinical and clinical data, this document aims to offer valuable insights for researchers and professionals in the field of drug development. The information is presented through structured data tables, detailed experimental methodologies, and visual diagrams to facilitate a comprehensive understanding of the evolving landscape of MDM2-p53 targeted therapies.
The p53-MDM2 Signaling Pathway and Therapeutic Intervention
The tumor suppressor protein p53 plays a critical role in preventing cancer formation by inducing cell cycle arrest, apoptosis, and DNA repair in response to cellular stress. Murine double minute 2 (MDM2) is a key negative regulator of p53.[1] By binding to p53, MDM2 promotes its degradation through the ubiquitin-proteasome pathway, thereby suppressing its tumor-suppressive functions. In many cancers with wild-type p53, the overexpression of MDM2 is a common mechanism for inactivating the p53 pathway.[2]
MDM2 inhibitors are small molecules designed to disrupt the p53-MDM2 interaction. This blockade leads to the stabilization and activation of p53, restoring its ability to control cell proliferation and induce apoptosis in cancer cells.[2] this compound (RG7388) is a second-generation MDM2 inhibitor that demonstrated improved potency and a better pharmacokinetic profile compared to its predecessor, RG7112.[1] Building on the experience with this compound, a new generation of MDM2 inhibitors, including Milademetan (DS-3032b), Siremadlin (HDM201), Navtemadlin (KRT-232), and APG-115, have emerged with the potential for enhanced efficacy and safety profiles.
References
- 1. Superior anti-tumor activity of the MDM2 antagonist this compound and the Bcl-2 inhibitor venetoclax in p53 wild-type acute myeloid leukemia models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Confirming the On-Target Effects of Idasanutlin
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of Idasanutlin's performance against other alternatives, supported by experimental data. It details the methodologies for key experiments and visualizes the underlying biological pathways and workflows to offer a comprehensive understanding of its on-target effects.
Introduction to this compound and its Mechanism of Action
This compound (also known as RG7388) is an orally available, second-generation small-molecule antagonist of the Murine Double Minute 2 (MDM2) protein.[1][2][3] In many cancers with wild-type TP53, the tumor suppressor function of p53 is inhibited by its primary negative regulator, MDM2.[4] MDM2, an E3 ubiquitin ligase, targets p53 for proteasomal degradation and also blocks its ability to bind to target DNA.[1]
This compound is designed to fit into the p53-binding pocket of MDM2, thereby disrupting the MDM2-p53 interaction.[2][3] This blockade prevents the degradation of p53, leading to its stabilization and the restoration of its transcriptional activity.[2][5] Consequently, the reactivated p53 can induce its downstream target genes, resulting in cellular responses such as cell cycle arrest and apoptosis in tumor cells.[2][6] This targeted reactivation of a critical tumor suppressor pathway makes this compound a promising therapeutic strategy for cancers that retain wild-type p53.[4]
Figure 1: this compound's Mechanism of Action on the p53 Pathway.
Confirmation of On-Target Effects: Experimental Data
The on-target efficacy of this compound has been validated through a series of preclinical and clinical studies. These studies confirm its potency in inhibiting the MDM2-p53 interaction and demonstrate the downstream cellular consequences.
2.1. In Vitro Potency and Cellular Activity
This compound demonstrates high potency in both biochemical and cell-based assays. It is a more potent and selective inhibitor compared to first-generation nutlins.[1]
| Parameter | Value | Cell/Assay Type | Reference |
| p53-MDM2 Interaction IC₅₀ | 6 nM | Cell-free HTRF Assay | [6] |
| Cell Proliferation IC₅₀ | 30 nM | Cancer cells (p53wt) | [6] |
| p53 Stabilization | Dose-dependent | p53wt cancer cell lines | [1][7] |
| Apoptosis Induction | Dose-dependent | p53wt cancer cell lines | [4][6] |
| Cell Cycle Arrest | G1 Phase | p53wt cancer cell lines | [1][7] |
2.2. Comparison with Other MDM2 Inhibitors
This compound was developed as a second-generation MDM2 inhibitor to improve upon the potency and pharmacokinetic properties of earlier compounds like RG7112.[1]
| Compound | Generation | Key Characteristics | Reference |
| Nutlin-3 | First | First small-molecule MDM2 inhibitor discovered. | [1] |
| RG7112 | First | First MDM2 inhibitor to enter human clinical trials; more potent than Nutlin-3. | [1] |
| This compound (RG7388) | Second | More potent and selective than RG7112 with an improved pharmacokinetic profile.[1] Entered Phase III clinical trials.[7] | [1][7] |
| MK-8242 | Second | Orally bioavailable small molecule inhibitor; showed modest efficacy in a Phase I study for R/R AML. | [1] |
| Siremadlin (HDM201) | Second | A newer generation MDM2 inhibitor also in clinical development. | [8] |
| Milademetan (DS-3032) | Second | An MDM2-p53 antagonist assessed in solid tumors. | [9] |
2.3. Pharmacodynamic Biomarkers
Clinical studies have successfully used pharmacodynamic (PD) biomarkers to confirm this compound's on-target activity in patients. The induction of Macrophage Inhibitory Cytokine-1 (MIC-1), a p53 target gene, is a key surrogate biomarker.[10][11]
| Biomarker | Method | Finding | Clinical Study | Reference |
| p53, p21, MDM2 | Western Blot | Peak induction of MDM2 and p21 at 6 hours post-treatment in tumor tissue. | Neuroblastoma | [10] |
| MIC-1 (GDF15) | ELISA | Elevated serum MIC-1 levels serve as a surrogate PD biomarker of MDM2 inhibitor activity.[10] Levels increase in an exposure-dependent manner.[11] | Advanced Tumors | [10][11] |
| MDM2 Expression | Flow Cytometry | Higher pre-treatment MDM2 protein expression in leukemic blasts was associated with a complete response. | AML | [1] |
Experimental Protocols
The following protocols are generalized methodologies for key experiments used to validate the on-target effects of this compound.
Figure 2: Experimental Workflow for Confirming On-Target Effects.
3.1. Western Blot for p53 Pathway Proteins This technique is used to measure the protein levels of p53 and its downstream targets, p21 and MDM2, following this compound treatment.[10][12]
-
Cell Treatment: Plate p53 wild-type cells (e.g., SJSA-1, MCF-7) and treat with varying concentrations of this compound (e.g., 0.05, 0.5, 5 µM) or DMSO as a vehicle control for 8 to 24 hours.[7]
-
Lysate Preparation: Harvest cells and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine protein concentration using a BCA assay.
-
SDS-PAGE and Transfer: Separate 20-40 µg of protein lysate on a polyacrylamide gel and transfer to a PVDF membrane.
-
Immunoblotting: Block the membrane (e.g., with 5% non-fat milk or BSA) and incubate with primary antibodies against p53, p21, MDM2, and a loading control (e.g., GAPDH).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize using an enhanced chemiluminescence (ECL) substrate.
3.2. Quantitative Real-Time PCR (qRT-PCR) This method quantifies the mRNA expression of p53 target genes to confirm transcriptional activation.[8]
-
Cell Treatment: Treat cells with this compound as described for Western Blotting.
-
RNA Extraction: Harvest cells and extract total RNA using a commercial kit (e.g., RNeasy Kit).
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit.
-
qPCR Reaction: Set up qPCR reactions using a SYBR Green or TaqMan-based master mix, cDNA template, and primers specific for target genes (e.g., CDKN1A (p21), MDM2) and a housekeeping gene (e.g., GAPDH).
-
Data Analysis: Calculate the relative gene expression using the ΔΔCt method.
3.3. Cell Cycle Analysis by Flow Cytometry This protocol determines the effect of this compound on cell cycle progression.[7]
-
Cell Treatment: Treat cells with this compound for 24 hours. For the final hour, pulse-label the cells with BrdU (Bromodeoxyuridine).[7]
-
Cell Fixation: Harvest and fix cells in ice-cold ethanol.
-
Staining: Treat cells to denature DNA, then stain with an FITC-conjugated anti-BrdU antibody and propidium iodide (PI) to label total DNA content.[7]
-
Data Acquisition: Analyze the cells using a flow cytometer.
-
Analysis: Gate the cell populations to quantify the percentage of cells in G1, S, and G2/M phases of the cell cycle. An accumulation of cells in the G1 phase indicates a G1 arrest.
3.4. Co-Immunoprecipitation (Co-IP) This experiment directly demonstrates that this compound disrupts the physical interaction between MDM2 and p53 proteins.
-
Cell Treatment and Lysis: Treat cells with this compound. Lyse cells in a non-denaturing Co-IP lysis buffer.
-
Immunoprecipitation: Incubate the cell lysate with an antibody against MDM2 (or p53) conjugated to agarose beads overnight at 4°C.
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution and Detection: Elute the bound proteins from the beads and analyze the eluate by Western Blotting using an antibody against p53 (or MDM2). A reduced amount of co-precipitated p53 in this compound-treated samples compared to control confirms the disruption of the interaction.
Conclusion
The experimental data robustly confirms the on-target effects of this compound. As a potent and selective second-generation MDM2 inhibitor, it effectively disrupts the MDM2-p53 interaction, leading to the stabilization and activation of p53. This results in the desired downstream effects of cell cycle arrest and apoptosis in p53 wild-type cancer cells. The use of pharmacodynamic biomarkers like MIC-1 in clinical settings further validates its mechanism of action in patients.[10][11] While this compound shows significant promise, prolonged treatment may lead to the development of resistance via p53 mutations, a factor to consider in its clinical application.[7] The methodologies and comparative data presented here provide a solid framework for researchers to evaluate this compound and similar molecules in drug development pipelines.
References
- 1. MDM2 antagonists as a novel treatment option for acute myeloid leukemia: perspectives on the therapeutic potential of this compound (RG7388) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Facebook [cancer.gov]
- 3. This compound - My Cancer Genome [mycancergenome.org]
- 4. Targeting MDM2-mediated suppression of p53 with this compound: a promising therapeutic approach for acute lymphoblastic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. selleckchem.com [selleckchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Preclinical evaluation of the first intravenous small molecule MDM2 antagonist alone and in combination with temozolomide in neuroblastoma - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Phase I study of daily and weekly regimens of the orally administered MDM2 antagonist this compound in patients with advanced tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Safety Operating Guide
Navigating the Safe Disposal of Idasanutlin: A Guide for Laboratory Professionals
Ensuring the safe and compliant disposal of investigational compounds like idasanutlin is a critical component of laboratory safety and environmental responsibility. This guide provides essential information for researchers, scientists, and drug development professionals on the proper handling, storage, and disposal of this compound, a potent and selective p53-MDM2 inhibitor. Adherence to these procedures is paramount to protect personnel, the surrounding community, and the environment.
Immediate Safety and Handling Protocols
This compound is classified as harmful if swallowed, causes skin irritation, serious eye irritation, and may cause respiratory irritation.[1] Therefore, strict adherence to safety protocols during handling is mandatory.
Personal Protective Equipment (PPE):
-
Gloves: Wear protective gloves.
-
Eye Protection: Use safety glasses with side shields or goggles.
-
Clothing: Wear appropriate protective clothing.
-
Respiratory Protection: Use only in a well-ventilated area. Avoid breathing dust, fumes, gas, mist, vapors, or spray.[1]
In Case of Exposure:
-
Skin Contact: Wash with plenty of soap and water.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[1]
-
Inhalation: Move the victim to fresh air and keep at rest in a position comfortable for breathing.[1]
-
Ingestion: Rinse mouth.[1]
Storage and Stability of this compound
Proper storage is crucial to maintain the integrity of this compound and to prevent accidental exposure.
| Storage Condition | Shelf Life |
| Powder at -20°C | 3 years |
| In solvent at -80°C | 1 year |
| In solvent at -20°C | 1 month |
Data sourced from Selleck Chemicals.[2]
Note: Aliquot stock solutions to avoid repeated freeze-thaw cycles.[2]
Step-by-Step Disposal Procedures for this compound
The primary directive for the disposal of this compound is to "Dispose of contents/container in accordance with local regulation." [1] As an investigational drug, especially one used in cancer research, it is likely to be classified as a hazardous or antineoplastic waste. The following steps provide a general framework for proper disposal.
Step 1: Waste Characterization and Segregation
Consult with your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste under the Resource Conservation and Recovery Act (RCRA) or other local regulations.[3][4]
-
Segregate Waste: Keep this compound waste separate from other chemical waste to prevent unintended reactions and to ensure proper disposal streams.[4]
-
Container Labeling: Use designated and clearly labeled hazardous waste containers.
Step 2: Preparing for Disposal
-
Solid Waste:
-
Place unused or expired powder, contaminated personal protective equipment (PPE) such as gloves and gowns, and other contaminated materials into a designated, leak-proof container.
-
-
Liquid Waste:
-
Collect solutions containing this compound in a sealed, leak-proof container. Do not pour this compound solutions down the drain.
-
-
Sharps:
-
Syringes or needles contaminated with this compound must be disposed of in a designated sharps container for hazardous chemical waste.[4] Do not dispose of these in a regular sharps container.
-
Step 3: Arranging for Professional Disposal
Contact your institution's EHS or a certified hazardous waste disposal vendor to arrange for pickup and disposal.[3] These professionals are trained to handle and transport hazardous materials in compliance with all applicable regulations.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound waste.
References
Personal protective equipment for handling Idasanutlin
Essential Safety and Handling Guide for Idasanutlin
This guide provides crucial safety, handling, and disposal information for researchers, scientists, and drug development professionals working with this compound. The following procedures are designed to ensure a safe laboratory environment by minimizing exposure risk and outlining clear, step-by-step operational protocols.
Hazard Identification and Classification
This compound is classified with several hazards that necessitate careful handling and the use of appropriate personal protective equipment.[1][2] It is harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1][2]
GHS Hazard Summary for this compound
| Hazard Class | Category | Hazard Statement | GHS Code |
|---|---|---|---|
| Acute Toxicity, Oral | Category 4 | Harmful if swallowed | H302 |
| Skin Corrosion/Irritation | Category 2 | Causes skin irritation | H315 |
| Serious Eye Damage/Irritation | Category 2A | Causes serious eye irritation | H319 |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | May cause respiratory irritation | H335 |
Personal Protective Equipment (PPE) Protocol
The use of appropriate PPE is mandatory to create a barrier between the handler and the chemical, preventing exposure through inhalation, skin contact, or splashing.[3]
Required PPE:
-
Gloves: Wear two pairs of chemotherapy-rated, powder-free nitrile gloves that meet ASTM D6978 standards.[4][5] The inner glove should be worn under the gown cuff, and the outer glove over the cuff.[5] Change gloves immediately if they become contaminated or damaged.
-
Gown: An impervious, disposable gown with long sleeves and a closed back should be worn.[4][5]
-
Eye and Face Protection: Wear safety glasses with side shields or chemical splash goggles.[6] If there is a risk of splashing or aerosol generation, a face shield must be worn in addition to goggles.[5]
-
Respiratory Protection: Handling of this compound powder must be conducted in a certified chemical fume hood or other ventilated enclosure to avoid dust and aerosol formation.[1] If engineering controls are not available or sufficient, a NIOSH-approved respirator (e.g., N95) is required.[3][6]
-
Shoe Covers: Wear disposable shoe covers over footwear to prevent the tracking of contaminants out of the handling area.[7]
Operational and Disposal Plans
Follow these procedural steps for the safe handling, storage, and disposal of this compound.
Step 1: Preparation and Safe Handling
-
Designated Area: All handling of this compound should occur in a designated, well-ventilated area, such as a chemical fume hood, to minimize inhalation exposure.[1]
-
Gather Materials: Before starting, ensure all necessary PPE, handling equipment, and waste disposal containers are readily available.
-
Avoid Contamination: Do not eat, drink, or smoke in areas where this compound is handled.[1][6] Avoid the formation of dust and aerosols.[1]
-
Hand Hygiene: Wash hands thoroughly with soap and water before donning PPE and after completing work and removing PPE.[1][6]
Step 2: Storage
-
Container: Store this compound in a tightly closed, original container in a dry, cool, and well-ventilated place.[1][6]
-
Security: The storage area should be locked and secured to prevent unauthorized access.[1]
Step 3: Spill Management
-
Evacuate and Secure: Immediately cordon off the spill area to prevent others from coming into contact with the material.
-
Wear Full PPE: Before cleaning, don all required PPE, including respiratory protection.
-
Contain and Clean: Gently cover the spill with absorbent material. Collect the material using non-sparking tools and place it into a designated, labeled hazardous waste container.
-
Decontaminate: Clean the spill area thoroughly with an appropriate decontaminating solution, followed by soap and water.
Step 4: Emergency Procedures
-
Eye Contact: Immediately rinse cautiously with plenty of water for at least 15 minutes, removing contact lenses if present and easy to do.[1] Seek immediate medical attention.[6]
-
Skin Contact: Remove contaminated clothing and wash the affected skin with plenty of soap and water.[1] Wash clothing before reuse.[1]
-
Inhalation: Move the person to fresh air and keep them in a position comfortable for breathing.[1]
-
Ingestion: Rinse the mouth with water.[1] Call a poison control center or doctor for treatment advice.[6]
Step 5: Disposal
-
Waste: Dispose of all this compound waste, including contaminated PPE and cleaning materials, as hazardous chemical waste.
-
Regulations: All disposal must be conducted in accordance with local, state, and federal regulations for cytotoxic agents.[1][6]
Workflow for Handling this compound
Caption: Workflow for the safe handling and disposal of this compound.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. This compound | C31H29Cl2F2N3O4 | CID 53358942 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. gerpac.eu [gerpac.eu]
- 4. publications.ashp.org [publications.ashp.org]
- 5. halyardhealth.com [halyardhealth.com]
- 6. lgcstandards.com [lgcstandards.com]
- 7. 8 Types of PPE to Wear When Compounding Hazardous Drugs | Provista [provista.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
